1-Pentanesulfonic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
pentane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQRCOMHVBLQIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22767-49-3 (hydrochloride salt) | |
| Record name | 1-Pentanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035452303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90188967 | |
| Record name | 1-Pentanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35452-30-3 | |
| Record name | 1-Pentanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035452303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Pentanesulfonic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 1-pentanesulfonic acid. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.
Chemical Identity and Physical Properties
This compound, an aliphatic sulfonic acid, is a strong organic acid. While it is often utilized in its salt form, particularly as sodium 1-pentanesulfonate for applications such as ion-pair chromatography, understanding the properties of the free acid is crucial for a complete chemical profile. Due to its strong acidic nature, experimental determination of some physical properties can be challenging. Therefore, a combination of experimental data for its common salt and high-quality computed data for the free acid is presented.
Table 1: Physical and Chemical Properties of this compound and its Sodium Salt
| Property | This compound | Sodium 1-Pentanesulfonate | Source |
| Molecular Formula | C₅H₁₂O₃S | C₅H₁₁NaO₃S | [1][2] |
| Molecular Weight | 152.21 g/mol | 174.19 g/mol (anhydrous) | [1][3] |
| Appearance | Solid (predicted) | White crystalline powder | [3][4] |
| Melting Point | No data available | >300 °C | [4] |
| Boiling Point | No data available | No data available | |
| Density | No data available | No data available | |
| pKa | ~ -1.8 (predicted) | Not applicable | |
| Solubility in Water | Soluble | Soluble | [4] |
| XLogP3 | 0.9 | Not applicable | [1] |
Molecular Structure
The structure of this compound consists of a five-carbon alkyl chain (pentyl group) attached to a sulfonic acid functional group (-SO₃H). The sulfonic acid group is responsible for its strong acidic properties.
Structural Representation:
Spectroscopic Data
Spectroscopic analysis is fundamental for the confirmation of the structure of this compound. Below are the expected key features in its ¹H NMR, ¹³C NMR, and FTIR spectra.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the different protons in the pentyl chain. The chemical shifts are influenced by the electron-withdrawing sulfonic acid group.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃- (C5) | ~0.9 | Triplet |
| -CH₂- (C4) | ~1.3 | Multiplet |
| -CH₂- (C3) | ~1.4 | Multiplet |
| -CH₂- (C2) | ~1.8 | Multiplet |
| -CH₂-SO₃H (C1) | ~2.9 | Triplet |
| -SO₃H | Variable, broad singlet | Singlet |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C5 (CH₃-) | ~14 |
| C4 (-CH₂-) | ~22 |
| C3 (-CH₂-) | ~28 |
| C2 (-CH₂-) | ~31 |
| C1 (-CH₂-SO₃H) | ~52 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is a valuable tool for identifying the functional groups present in this compound.
Table 4: Key FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |
| O-H (in SO₃H) | 3200-2500 | Strong, Broad | Stretching |
| C-H (alkyl) | 2960-2850 | Strong | Stretching |
| S=O | 1250-1150 | Strong | Asymmetric Stretching |
| S=O | 1080-1030 | Strong | Symmetric Stretching |
| S-O | 800-700 | Medium | Stretching |
Experimental Protocols
This section details methodologies for the synthesis and analysis of this compound.
Synthesis of this compound
A common method for the synthesis of alkyl sulfonic acids is through the oxidation of the corresponding thiol.
Experimental Workflow: Synthesis of this compound from 1-Pentanethiol (B94126)
Figure 1. Workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 1-pentanethiol in formic acid and cool the mixture to 0-5 °C in an ice bath.
-
Oxidation: Add 30% hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cautiously quench the excess peroxide by adding a saturated solution of sodium sulfite.
-
Extraction: Extract the product into an organic solvent such as diethyl ether.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent system.
Conversion of Sodium 1-Pentanesulfonate to this compound
The free acid can be obtained from its sodium salt using a strong acid cation exchange resin.
Experimental Workflow: Ion Exchange Conversion
Figure 2. Workflow for converting the sodium salt to the free acid.
Methodology:
-
Resin Preparation: Pack a chromatography column with a strong acid cation exchange resin (e.g., Dowex 50WX8). Activate the resin by washing it with an excess of hydrochloric acid (e.g., 2 M HCl), followed by deionized water until the eluate is neutral.
-
Sample Loading: Prepare an aqueous solution of sodium 1-pentanesulfonate.
-
Elution: Pass the sodium 1-pentanesulfonate solution through the prepared resin column at a slow flow rate.
-
Collection: Collect the eluate, which now contains this compound.
-
Isolation: Remove the water from the eluate by evaporation under reduced pressure to yield the pure this compound.
Applications in Research and Drug Development
This compound and its salts are primarily used as ion-pairing reagents in reverse-phase high-performance liquid chromatography (HPLC).[3] This application is particularly valuable in the analysis of polar and ionizable compounds, which are common in pharmaceutical and biological samples. The pentyl chain provides hydrophobicity, while the sulfonic acid group interacts with cationic analytes, allowing for their retention and separation on a non-polar stationary phase.
Logical Relationship: Ion-Pair Chromatography
Figure 3. The role of 1-pentanesulfonate in ion-pair chromatography.
Safety and Handling
This compound is a strong acid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.[5][6] The sodium salt is generally considered less hazardous but should still be handled with care, avoiding dust inhalation.[7][8]
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.
References
- 1. This compound | C5H12O3S | CID 89827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 22767-49-3 CAS | 1-PENTANE SULPHONIC ACID SODIUM SALT ANHYDROUS | Ion Pairing Reagents for HPLC | Article No. 05141 [lobachemie.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. 1-Pentane Sulfonic Acid Sodium Salt Anhydrous Manufacturers, SDS [mubychem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. himediadownloads.com [himediadownloads.com]
- 8. lobachemie.com [lobachemie.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 1-Pentanesulfonic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 1-Pentanesulfonic acid sodium salt, a compound widely utilized as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and other analytical techniques. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Core Physicochemical Data
This compound sodium salt is commercially available in both anhydrous and monohydrate forms. The following tables summarize the key quantitative physicochemical properties for both forms, compiled from various sources.
Table 1: Physicochemical Properties of this compound Sodium Salt (Anhydrous)
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NaO₃S | [1][2][3][4][5] |
| Molecular Weight | 174.19 g/mol | [1][3][4][5][6] |
| Appearance | White crystalline powder | [1][4] |
| Melting Point | >300 °C | [4][7] |
| Boiling Point | Not available | [4][8] |
| Solubility | Soluble in water | [2][5][9] |
| pH (10% aqueous solution) | 5.5 - 7.5 | [2][10][7][11] |
| pKa | Strong acid (estimated ~ -1) | [12] |
Table 2: Physicochemical Properties of this compound Sodium Salt (Monohydrate)
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NaO₃S·H₂O or C₅H₁₃NaO₄S | [13][14] |
| Molecular Weight | 192.21 g/mol or 192.22 g/mol | [13] |
| Appearance | White crystalline powder | [13][14] |
| Melting Point | >300 °C | |
| Solubility | Soluble in water; H₂O: 0.1 g/mL, clear, colorless | [13][14][15] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols that can be adapted for this compound sodium salt.
Melting Point Determination (Capillary Method)
The melting point of this compound sodium salt can be determined using a standard melting point apparatus.[16][17][18]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[17]
-
Thermometer
-
Mortar and pestle (for sample preparation)
Procedure:
-
Sample Preparation: A small amount of the dry, powdered this compound sodium salt is placed in a capillary tube to a height of 2-3 mm.[17][19] The sample should be tightly packed.[19]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[19]
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[16][19]
-
Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is the melting point of the sample.[16] For a pure substance, this range is typically narrow (0.5-1.0 °C).[16]
Solubility Determination (Visual Method)
This protocol provides a basic method for determining the qualitative and semi-quantitative solubility of this compound sodium salt in a given solvent (e.g., water).
Apparatus:
-
Test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Analytical balance
-
Graduated cylinders or pipettes
Procedure:
-
Preparation: A known volume of the solvent (e.g., 1 mL of water) is added to a test tube.
-
Addition of Solute: A pre-weighed small amount of this compound sodium salt (e.g., 10 mg) is added to the solvent.
-
Mixing: The mixture is agitated vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes).
-
Observation: The solution is visually inspected for any undissolved solid particles.
-
Incremental Addition: If the solid dissolves completely, further increments of the solute are added, and the process is repeated until the solution becomes saturated (i.e., solid material remains undissolved).
-
Quantification: The total mass of the solute dissolved in the known volume of the solvent is used to express the solubility (e.g., in g/L or mg/mL). For surfactants, this can be a more complex process due to micelle formation.[20][21][22]
pKa Determination (General Considerations)
The pKa of sulfonic acids is typically very low, indicating they are strong acids.[12] Direct experimental determination can be challenging. Methods like potentiometric titration or UV-Vis spectroscopy are common for pKa determination, but may not be suitable for such strong acids.[23][24] For sulfonic acids, the pKa is often estimated based on their chemical structure.[12][25][26] The sulfonic acid group (R-SO₃H) is a highly effective electron-withdrawing group, leading to a very labile proton.
Application in HPLC: Ion-Pairing Chromatography
This compound sodium salt is a key reagent in ion-pairing reversed-phase HPLC. It is used to separate ionic and highly polar analytes on a non-polar stationary phase.[5][13][27]
Mechanism of Action:
-
The alkyl chain of the pentanesulfonate anion interacts with the non-polar stationary phase (e.g., C18), forming a dynamic ion-exchange surface.
-
The negatively charged sulfonate head groups are oriented towards the polar mobile phase.
-
Positively charged analyte molecules in the sample can then form an ion pair with the sulfonate groups on the stationary phase.
-
This interaction increases the retention of the ionic analyte on the column, allowing for its separation from other components in the mixture.
Safety and Handling
This compound sodium salt may cause skin and serious eye irritation.[14][28] It may also cause respiratory irritation.[14][28] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[28][29] It should be handled in a well-ventilated area.[28][29] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.[30][4][8][28][29][31]
This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet or expert consultation.
References
- 1. This compound, sodium salt | C5H11NaO3S | CID 23664617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Pentane Sulfonic Acid Sodium Salt Anhydrous Manufacturers, SDS [mubychem.com]
- 3. This compound Sodium Salt, Anhydrous (HPLC), Fisher Chemical 100 g | Buy Online | Fisher Scientific [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. HPLC 1-Pentane sulfonic acid sodium salt | IP9912 | CAS 22767-49-3 | LiChrom [lichrom.com]
- 6. This compound sodium salt, HPLC grade [cymitquimica.com]
- 7. 22767-49-3 CAS | 1-PENTANE SULPHONIC ACID SODIUM SALT ANHYDROUS | Ion Pairing Reagents for HPLC | Article No. 05141 [lobachemie.com]
- 8. fishersci.com [fishersci.com]
- 9. 1-Pentane Sulfonic Acid Sodium Salt for HPLC [itwreagents.com]
- 10. oxfordlabchem.com [oxfordlabchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. omnicalculator.com [omnicalculator.com]
- 13. dawnscientific.com [dawnscientific.com]
- 14. Page loading... [wap.guidechem.com]
- 15. This compound SODIUM SALT MONOHYDRATE | 207605-40-1 [chemicalbook.com]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. Determination of Melting Point [wiredchemist.com]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 21. Surfactant Solubilizers | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 22. researchgate.net [researchgate.net]
- 23. scielo.br [scielo.br]
- 24. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. eqipped.com [eqipped.com]
- 28. oxfordlabchem.com [oxfordlabchem.com]
- 29. himediadownloads.com [himediadownloads.com]
- 30. indenta.com [indenta.com]
- 31. merckmillipore.com [merckmillipore.com]
A Guide to the Laboratory Synthesis of 1-Pentanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of two primary methods for the laboratory synthesis of 1-pentanesulfonic acid, a versatile aliphatic sulfonic acid. This compound and its salts are frequently utilized as ion-pairing reagents in high-performance liquid chromatography (HPLC), as well as serving as intermediates in various organic syntheses. The following sections detail the experimental protocols, present key quantitative data, and illustrate the synthetic workflows for two distinct and reliable methods: the oxidation of 1-pentanethiol (B94126) and the nucleophilic substitution of 1-bromopentane (B41390) with sodium sulfite (B76179).
Method 1: Oxidation of 1-Pentanethiol
The oxidation of thiols presents a direct and efficient route to the corresponding sulfonic acids. For the synthesis of this compound, 1-pentanethiol is oxidized using a strong oxidizing agent. Hydrogen peroxide is a commonly employed oxidant for this transformation, often in the presence of a catalyst to ensure complete conversion.[1][2][3]
Experimental Protocol
Materials:
-
1-Pentanethiol (Amyl mercaptan)
-
Hydrogen peroxide (30% w/w solution)
-
Ammonium (B1175870) molybdate (B1676688) or sodium tungstate (B81510) (catalyst)[1]
-
Inert solvent (e.g., water, acetic acid)
-
Sodium hydroxide (B78521) or other suitable base for work-up
-
Hydrochloric acid for acidification
-
Organic solvent for extraction (e.g., diethyl ether)
-
Magnesium sulfate (B86663) or sodium sulfate (drying agent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-pentanethiol and a catalytic amount of ammonium molybdate in the chosen inert solvent.
-
Cool the reaction mixture in an ice bath to maintain a low temperature.
-
Slowly add the hydrogen peroxide solution dropwise to the stirred mixture, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting thiol is no longer detectable by an appropriate monitoring technique (e.g., TLC, GC-MS).
-
Carefully quench any excess hydrogen peroxide by adding a small amount of a reducing agent, such as sodium bisulfite.
-
Neutralize the reaction mixture with a solution of sodium hydroxide.
-
Wash the aqueous solution with an organic solvent like diethyl ether to remove any non-acidic organic impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid.
-
Extract the this compound into a suitable organic solvent.
-
Dry the organic extracts over a drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or chromatography if necessary.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 1-Pentanethiol | [1][4] |
| Oxidizing Agent | Hydrogen Peroxide | [1][2] |
| Catalyst | Ammonium Molybdate or Sodium Tungstate | [1] |
| Typical Yield | High (Specific yields can vary based on scale and conditions) | [1] |
Workflow Diagram
Caption: Workflow for the synthesis of this compound via oxidation of 1-pentanethiol.
Method 2: Strecker Sulfite Alkylation
This method involves the nucleophilic substitution of an alkyl halide, in this case, 1-bromopentane, with sodium sulfite.[5] This reaction directly yields the sodium salt of this compound, which can then be converted to the free acid by acidification. This approach is advantageous as it avoids the handling of odorous thiols.
Experimental Protocol
Materials:
-
1-Bromopentane
-
Sodium sulfite
-
Water (as solvent)
-
Hydrochloric acid for acidification
-
Organic solvent for extraction (e.g., diethyl ether)
-
Sodium sulfate or magnesium sulfate (drying agent)
Procedure:
-
In a high-pressure reactor, combine 1-bromopentane and a molar excess of sodium sulfite in water.
-
Heat the mixture to a high temperature (e.g., 190-210 °C) and maintain this temperature for several hours (e.g., 10-20 hours) to ensure the reaction goes to completion.[5]
-
After the reaction period, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any unreacted sodium sulfite.
-
Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove any unreacted 1-bromopentane and other organic impurities.
-
Acidify the aqueous solution with concentrated hydrochloric acid. This will convert the sodium 1-pentanesulfonate to this compound.
-
Extract the this compound into a suitable organic solvent.
-
Dry the combined organic extracts over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the product.
-
The resulting this compound can be further purified if necessary.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 1-Bromopentane | [5] |
| Reagent | Sodium Sulfite | [5] |
| Solvent | Water | [5] |
| Reaction Temperature | 190-210 °C | [5] |
| Reaction Time | 10-20 hours | [5] |
Workflow Diagram
Caption: Workflow for the synthesis of this compound via Strecker sulfite alkylation.
Conclusion
Both the oxidation of 1-pentanethiol and the Strecker sulfite alkylation of 1-bromopentane are viable and effective methods for the laboratory-scale synthesis of this compound. The choice of method may depend on factors such as the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling specific reagents and conditions. The oxidation route is a more direct conversion but involves the use of a malodorous thiol. The Strecker sulfite alkylation avoids the use of thiols but requires high-temperature and potentially high-pressure conditions. Both methods, when performed with care, can provide good yields of the desired product for use in research and development applications.
References
- 1. US4052445A - Process for the production of alkyl sulfonic acids - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. CN102050763A - Method for preparing this compound sodium salt concentrate - Google Patents [patents.google.com]
Navigating the Solubility of 1-Pentanesulfonic Acid in Methanol and Acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pentanesulfonic acid is a versatile ion-pairing reagent frequently employed in reversed-phase high-performance liquid chromatography (HPLC) to enhance the retention and separation of basic and cationic compounds. Its efficacy in these applications is intrinsically linked to its solubility in the organic solvents that constitute the mobile phase, most commonly methanol (B129727) and acetonitrile (B52724). This technical guide provides a comprehensive overview of the available solubility data for this compound in these two critical solvents. Due to a notable scarcity of precise quantitative solubility data in publicly accessible literature, this document also furnishes a detailed, generalized experimental protocol for the accurate determination of its solubility, empowering researchers to ascertain this crucial parameter under their specific laboratory conditions.
Data Presentation: Solubility of this compound and Its Sodium Salt
Quantitative solubility data for this compound in methanol and acetonitrile is not extensively documented. The available information, primarily for its sodium salt, is summarized below. It is a common practice in chemistry to use the solubility of the salt as an indicator, although the free acid's solubility may differ.
| Compound | Solvent | Temperature | Solubility | Observations |
| This compound Sodium Salt Monohydrate | Methanol | Not Specified | 0.4% (w/v) | A 0.4% solution in methanol is described as clear, suggesting complete dissolution at this concentration.[1] |
| This compound | Acetonitrile | Not Specified | Data Not Available | - |
| Sulfonic Acids (General) | Organic Solvents | Not Specified | Generally Low | Sulfonic acids are known to have limited solubility in organic solvents. |
Experimental Protocol: Determination of Solubility via the Shake-Flask Method and HPLC Quantification
The following protocol outlines a robust methodology for determining the solubility of this compound in methanol or acetonitrile. This method is based on the widely accepted shake-flask equilibrium technique, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC), a method well-suited for the accurate determination of this compound concentration.
Materials and Equipment
-
This compound (or its sodium salt)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Ammonium (B1175870) formate (B1220265) (or other suitable buffer)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature shaker bath
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
HPLC system equipped with a suitable detector (e.g., ELSD, CAD, or ESI-MS)[2]
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent (methanol or acetonitrile) in a sealed flask. The presence of undissolved solid is essential to ensure saturation.
-
Place the sealed flask in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by analyzing samples at different time points until the concentration plateaus.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, cease agitation and allow the solution to remain undisturbed at the constant temperature for at least 24 hours to permit the settling of excess solid.
-
Carefully withdraw a sample from the clear supernatant.
-
To remove any remaining undissolved microparticles, centrifuge the sample and/or filter it through a solvent-compatible syringe filter.
-
-
Quantitative Analysis by HPLC:
-
Mobile Phase Preparation: Prepare a suitable mobile phase for the HPLC analysis. A common mobile phase for analyzing this compound consists of a gradient of acetonitrile and water with a buffer, such as ammonium formate.[2][3]
-
Standard Curve Generation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using the developed HPLC method to construct a calibration curve.
-
Sample Analysis: Accurately dilute the filtered saturated sample with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using the same HPLC method.
-
Concentration Determination: Using the calibration curve, determine the concentration of this compound in the diluted sample. Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
-
Solubility Calculation:
-
Express the determined concentration as solubility in appropriate units, such as g/100 mL or mg/mL.
-
Mandatory Visualization: Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
References
Thermal and Chemical Stability of 1-Pentanesulfonic Acid Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal and chemical stability of 1-pentanesulfonic acid solutions. While this compound is widely utilized as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC), a thorough understanding of its stability profile is crucial for ensuring the robustness and accuracy of analytical methods, as well as for its application in pharmaceutical formulations. This document outlines potential degradation pathways, recommended experimental protocols for stability testing, and a framework for data presentation.
Overview of this compound Stability
This compound, an aliphatic sulfonic acid, is generally considered a stable compound under normal storage conditions.[1][2] However, like any chemical substance, its solutions can be susceptible to degradation under various stress conditions, including exposure to heat, light, extreme pH values, and oxidizing agents. Understanding these degradation pathways is critical for defining appropriate storage conditions, shelf-life, and for the development of stability-indicating analytical methods.
Key Stability Considerations:
-
Hygroscopicity: The sodium salt of this compound is known to be hygroscopic, meaning it can absorb moisture from the air.[2] This can be a critical factor in the stability of the solid material and in the preparation of solutions of known concentrations.
-
Thermal Decomposition: At elevated temperatures, particularly in the solid state, this compound and its salts can decompose to produce oxides of carbon, sulfur, and sodium.[2]
-
Chemical Reactivity: The sulfonic acid group is a strong acid and can react with bases. While generally stable, the alkyl chain may be susceptible to oxidation under harsh conditions.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure and general knowledge of sulfonic acids, the following degradation routes can be postulated:
-
Oxidative Degradation: The pentyl chain could be susceptible to oxidation, potentially leading to the formation of shorter-chain sulfonic acids, aldehydes, ketones, or carboxylic acids. This can be initiated by strong oxidizing agents or by autoxidation.
-
Thermal Degradation: In solution, elevated temperatures could potentially lead to desulfonation, although this typically requires high temperatures for alkanesulfonic acids.[3]
-
Photodegradation: Although aliphatic chains are generally less susceptible to photodegradation than aromatic compounds, exposure to high-intensity UV light could potentially initiate free-radical chain reactions, leading to the degradation of the alkyl chain.[4]
A logical workflow for investigating these potential degradation pathways is essential for a comprehensive stability study.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[5][6] These studies are crucial for developing and validating stability-indicating analytical methods. The goal is to achieve a target degradation of 5-20%.[6]
Sample Preparation
A stock solution of this compound (or its sodium salt) at a concentration of approximately 1 mg/mL should be prepared in a suitable solvent (e.g., purified water or a hydroalcoholic mixture if solubility is a concern).
Stress Conditions
The following are recommended experimental protocols for subjecting this compound solutions to various stress conditions.
3.2.1. Acid Hydrolysis
-
Protocol: To an aliquot of the stock solution, add an equal volume of 1 M hydrochloric acid.
-
Conditions: Incubate the solution at 60°C for up to 7 days.
-
Sampling: Withdraw samples at appropriate time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Processing: Prior to analysis, neutralize the samples with an equivalent amount of 1 M sodium hydroxide (B78521) and dilute to a suitable concentration with the mobile phase.
3.2.2. Base Hydrolysis
-
Protocol: To an aliquot of the stock solution, add an equal volume of 1 M sodium hydroxide.
-
Conditions: Incubate the solution at 60°C for up to 7 days.
-
Sampling: Withdraw samples at appropriate time points.
-
Sample Processing: Neutralize the samples with an equivalent amount of 1 M hydrochloric acid and dilute to a suitable concentration with the mobile phase.
3.2.3. Oxidative Degradation
-
Protocol: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Conditions: Keep the solution at room temperature, protected from light, for up to 48 hours.
-
Sampling: Withdraw samples at appropriate time points (e.g., 0, 6, 12, 24, and 48 hours).
-
Sample Processing: Dilute the samples to a suitable concentration with the mobile phase.
3.2.4. Thermal Degradation
-
Protocol: Place an aliquot of the stock solution in a sealed, thermostable container.
-
Conditions: Expose the solution to a temperature of 70°C in a calibrated oven for up to 7 days.
-
Sampling: Withdraw samples at appropriate time points.
-
Sample Processing: Allow samples to cool to room temperature and dilute to a suitable concentration with the mobile phase.
3.2.5. Photolytic Degradation
-
Protocol: Expose an aliquot of the stock solution in a photostable, transparent container to a light source. A control sample should be wrapped in aluminum foil to protect it from light.
-
Conditions: The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]
-
Sampling: Withdraw samples at appropriate time points.
-
Sample Processing: Dilute the samples to a suitable concentration with the mobile phase.
The following diagram illustrates the general experimental workflow for a forced degradation study.
Data Presentation and Interpretation
The results of the forced degradation studies should be presented in a clear and concise manner to facilitate comparison and interpretation. Tables are an effective way to summarize the quantitative data.
Table 1: Illustrative Summary of Forced Degradation of this compound Solution
| Stress Condition | Time (hours) | This compound Assay (%) | Total Degradation (%) | Number of Degradants |
| Control | 168 | 99.8 | 0.2 | 0 |
| 1 M HCl, 60°C | 24 | 98.5 | 1.5 | 1 |
| 168 | 92.3 | 7.7 | 2 | |
| 1 M NaOH, 60°C | 24 | 97.2 | 2.8 | 1 |
| 168 | 88.9 | 11.1 | 3 | |
| 3% H₂O₂, RT | 6 | 96.5 | 3.5 | 2 |
| 48 | 85.1 | 14.9 | 4 | |
| 70°C | 24 | 99.1 | 0.9 | 0 |
| 168 | 95.4 | 4.6 | 1 | |
| Photolytic | - | 99.5 | 0.5 | 0 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Table 2: Illustrative Chromatographic Data of Degradation Products
| Stress Condition | Degradant | Retention Time (min) | Relative Retention Time | Peak Area (%) |
| 1 M HCl, 168h | DP-H1 | 3.2 | 0.80 | 2.1 |
| DP-H2 | 4.5 | 1.13 | 5.6 | |
| 1 M NaOH, 168h | DP-B1 | 2.8 | 0.70 | 3.4 |
| DP-B2 | 3.5 | 0.88 | 4.5 | |
| DP-B3 | 5.1 | 1.28 | 3.2 | |
| 3% H₂O₂, 48h | DP-O1 | 2.5 | 0.63 | 6.8 |
| DP-O2 | 3.8 | 0.95 | 3.1 | |
| DP-O3 | 4.8 | 1.20 | 2.7 | |
| DP-O4 | 5.5 | 1.38 | 2.3 |
Note: The data presented in this table is for illustrative purposes only. Retention time of the parent peak is assumed to be 4.0 min.
Conclusion
This technical guide provides a framework for assessing the thermal and chemical stability of this compound solutions. While generally stable, it is prudent for researchers, scientists, and drug development professionals to consider potential degradation under stress conditions. The outlined experimental protocols for forced degradation studies, along with the structured approach to data presentation, will aid in developing robust analytical methods and ensuring the quality and reliability of data where this compound is employed. Further studies are warranted to definitively identify and characterize the degradation products and to establish precise degradation kinetics.
References
- 1. lobachemie.com [lobachemie.com]
- 2. 1-Pentane Sulfonic Acid Sodium Salt Anhydrous Manufacturers, SDS [mubychem.com]
- 3. researchgate.net [researchgate.net]
- 4. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Navigating the Safe Handling of 1-Pentanesulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
1-Pentanesulfonic acid and its sodium salt are valuable reagents in various laboratory and manufacturing processes, particularly in applications like High-Performance Liquid Chromatography (HPLC). A thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the safety data and handling precautions for this compound, drawing from multiple safety data sheets (SDS).
Physicochemical Properties
Understanding the fundamental physical and chemical properties of a substance is the first step in safe handling. This compound is typically encountered as its sodium salt, which is a white, crystalline solid.
| Property | Value | References |
| Chemical Formula | C₅H₁₁NaO₃S (Sodium Salt) | [1][2] |
| Molecular Weight | 174.19 g/mol (Anhydrous Sodium Salt) | [1][3] |
| 192.22 g/mol (Monohydrate Sodium Salt) | [4] | |
| Appearance | White crystalline powder | [1][3] |
| Odor | Odorless | [1][3] |
| Melting Point | >300 °C | [1][4] |
| Solubility | Soluble in water | [3] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound and its sodium salt are classified as irritants.
| Hazard Classification | Category | GHS Hazard Statement | References |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][6][7] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [5][6][7] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | [6][7][8] |
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures are crucial. The following table summarizes the recommended procedures.
| Exposure Route | First-Aid Protocol | References |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [1][4][9] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops or persists. | [4][9][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention. | [1][4][9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid. | [2][4][9] |
Handling and Storage Protocols
Adherence to proper handling and storage protocols is essential to minimize the risk of exposure and maintain the chemical's stability.
Handling:
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[4][8][11]
-
Store away from incompatible materials such as strong oxidizing agents.[4][9]
Personal Protective Equipment (PPE)
The use of appropriate PPE is a critical barrier against exposure.
| PPE Type | Specifications | References |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [9][10] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [4][9][10] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. | [9][10] |
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safe cleanup.
| Spill Size | Containment and Cleanup Procedure | References |
| Small Spill | Use appropriate tools to put the spilled solid in a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements. | [4] |
| Large Spill | Use a shovel to put the material into a convenient waste disposal container. Avoid generating dust. Provide ventilation. | [4][11] |
Fire-Fighting Measures
While not highly flammable, this compound can be combustible at high temperatures.
| Aspect | Details | References |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [2][8][14] |
| Unsuitable Extinguishing Media | Do not use a heavy water stream. | [1][14] |
| Hazardous Combustion Products | Carbon monoxide, carbon dioxide, sulfur oxides, and sodium oxides. | [2][4][7] |
| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) and full protective gear. | [7][8] |
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. himediadownloads.com [himediadownloads.com]
- 3. 1-Pentane Sulfonic Acid Sodium Salt Anhydrous Manufacturers, SDS [mubychem.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. This compound | C5H12O3S | CID 89827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, sodium salt | C5H11NaO3S | CID 23664617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. msds.nipissingu.ca [msds.nipissingu.ca]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. solumetrics.co.uk [solumetrics.co.uk]
- 12. sdfine.com [sdfine.com]
- 13. lobachemie.com [lobachemie.com]
- 14. oxfordlabchem.com [oxfordlabchem.com]
The Versatility of 1-Pentanesulfonic Acid in Scientific Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synonyms, alternative names, and core applications of 1-Pentanesulfonic acid. Primarily utilized as an ion-pairing reagent in high-performance liquid chromatography (HPLC), this compound is instrumental in the analysis of a wide array of molecules, including peptides, proteins, and small molecule drugs. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols, and a visual representation of its application in a typical laboratory workflow.
Chemical Identity and Synonyms
This compound is a versatile chemical compound with a range of synonyms and alternative names used across scientific literature and commercial products. Its identity is crucial for accurate sourcing and application in research and development.
| Identifier Type | Identifier | Source |
| IUPAC Name | Pentane-1-sulfonic acid | PubChem[1] |
| CAS Number | 35452-30-3 | SIELC Technologies[2] |
| Molecular Formula | C5H12O3S | SIELC Technologies[2] |
| Molecular Weight | 152.21 g/mol | PubChem[1] |
| Common Synonyms | Amyl sulfonic acid | SIELC Technologies[2] |
| n-Pentanesulfonic acid | ||
| Pentylsulfonic acid | PubChem[1] | |
| Sodium Salt (Anhydrous) Synonyms | Sodium 1-pentanesulfonate | PubChem[1] |
| This compound, sodium salt | PubChem[3] | |
| Sodium pentane-1-sulfonate | PubChem[3] | |
| Sodium Salt (Anhydrous) CAS | 22767-49-3 | Loba Chemie[4], Thermo Fisher Scientific[5] |
| Sodium Salt (Monohydrate) Synonyms | This compound Sodium Salt Monohydrate | MP Biomedicals[6], Sigma-Aldrich[7] |
| Sodium pentanesulfonate monohydrate | Dawn Scientific[8] | |
| Sodium Salt (Monohydrate) CAS | 207605-40-1 | Sigma-Aldrich[7], Dawn Scientific[8] |
Physicochemical Properties
The physicochemical properties of this compound and its sodium salt are fundamental to its function as an ion-pairing reagent.
| Property | Value | Form | Source |
| Physical State | White crystalline powder | Sodium Salt | Muby Chemicals[9] |
| Melting Point | >300 °C | Sodium Salt | Loba Chemie[4] |
| Solubility | Soluble in water | Sodium Salt | Dawn Scientific[8] |
| LogP | 0.9 | Acid | SIELC Technologies[2] |
Core Application: Ion-Pairing Chromatography
This compound is a cornerstone of ion-pairing reversed-phase high-performance liquid chromatography (IP-RP-HPLC). This technique is indispensable for the separation and analysis of ionic and highly polar compounds that exhibit poor retention on conventional reversed-phase columns.[2] By introducing an ion-pairing reagent like this compound into the mobile phase, a neutral ion-pair is formed with a charged analyte.[2] This increases the hydrophobicity of the analyte, leading to enhanced retention on the nonpolar stationary phase.[2]
This methodology is particularly valuable for the analysis of:
-
Peptides and Proteins
-
Small Molecule Drugs and their Metabolites
-
Other Polar Organic Acids and Bases
Experimental Protocol: Analysis of a Cationic Analyte using IP-RP-HPLC
This section provides a detailed methodology for the analysis of a hypothetical cationic small molecule drug using this compound as an ion-pairing reagent.
Objective: To achieve optimal retention and separation of a cationic analyte from process-related impurities.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound sodium salt
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Phosphoric acid or other suitable acid for pH adjustment
-
Analyte stock solution and standards
-
0.22 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10 mM solution of this compound sodium salt in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.22 µm filter and degas.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 60% A, 40% B
-
25-30 min: Gradient to 95% A, 5% B
-
30-35 min: Re-equilibration at 95% A, 5% B
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: As appropriate for the analyte (e.g., 254 nm)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve the sample in Mobile Phase A to a suitable concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (Mobile Phase A) to ensure a clean baseline.
-
Inject the prepared standards and samples.
-
Integrate the peaks of interest and perform quantitation based on the standard curve.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key decision-making process and the experimental workflow for ion-pairing chromatography.
Caption: Experimental workflow for IP-RP-HPLC analysis.
References
- 1. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. CN102050763A - Method for preparing this compound sodium salt concentrate - Google Patents [patents.google.com]
- 9. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
Navigating the Nuances of Ion-Pairing: A Technical Guide to 1-Pentanesulfonic Acid Monohydrate vs. Anhydrous for HPLC
For Researchers, Scientists, and Drug Development Professionals
In the precise world of High-Performance Liquid Chromatography (HPLC), particularly in the analysis of ionic and polar compounds, the choice of an appropriate ion-pairing reagent is critical. 1-Pentanesulfonic acid, a commonly employed agent for retaining and separating cationic analytes on reversed-phase columns, is commercially available in both monohydrate and anhydrous forms of its sodium salt. This technical guide provides an in-depth comparison of these two forms, offering insights into their physicochemical properties, practical considerations for HPLC method development, and detailed experimental protocols to aid in the selection and application of the optimal reagent for your analytical needs.
Physicochemical Properties: A Comparative Overview
The primary distinction between the monohydrate and anhydrous forms of this compound sodium salt lies in the presence of a water molecule within the crystal lattice of the monohydrate. While this difference may seem subtle, it has implications for molecular weight, reagent preparation, and potentially, the stability of the prepared mobile phase.
| Property | This compound Sodium Salt Monohydrate | This compound Sodium Salt Anhydrous |
| Molecular Formula | C₅H₁₁NaO₃S·H₂O[1] | C₅H₁₁NaO₃S[2] |
| Molecular Weight | 192.21 g/mol [1] | 174.20 g/mol [2] |
| CAS Number | 207605-40-1[1] | 22767-49-3[2] |
| Appearance | White crystalline powder[3][4] | White crystalline powder |
| Purity (Typical) | ≥99%[3][5] | ≥99%[2] |
| UV Absorbance (0.005 mol/L in water) | at 200 nm: ≤0.1 AUat 220 nm: ≤0.05 AUat 250 nm: ≤0.02 AU | at 200 nm: Min. 70% Transmittanceat 220 nm: Min. 90% Transmittanceat 250 nm: Min. 98% Transmittance |
| Storage | Store in a cool, dry place. Avoid moisture.[3] | Store in a cool, dry place. |
| Shelf Life | Up to 24 months when stored properly.[3] | Not explicitly stated, but expected to be stable. |
Key Considerations:
-
Accurate Concentration: The most critical difference for the analytical chemist is the molecular weight. When preparing a mobile phase of a specific molarity, it is imperative to use the correct molecular weight for the form of the reagent being used to ensure accurate concentration. Failure to do so will result in a ~9.4% error in the molar concentration of the ion-pairing reagent.
-
Water Content: The monohydrate form contains approximately 9.37% water by weight. While modern HPLC-grade reagents are of high purity, the presence of this water is a defined component of the material. The anhydrous form, in contrast, has this water removed.
-
Handling: The anhydrous form may be more hygroscopic than the monohydrate. Therefore, careful handling and storage in a desiccator may be necessary to prevent atmospheric moisture absorption, which could alter its properties over time.
Performance in HPLC: Theoretical and Practical Implications
The primary function of this compound in the mobile phase is to form ion pairs with cationic analytes, thereby increasing their hydrophobicity and retention on a reversed-phase column. The equilibrium of the ion-pairing reagent between the mobile phase and the stationary phase is a critical factor influencing retention and selectivity.
Potential, Subtle Differences:
-
Mobile Phase Preparation: The most significant practical difference will be in the weighing of the reagent to achieve the desired molar concentration.
-
Equilibration Time: The long alkyl chain of this compound requires a significant time for the HPLC system to equilibrate, which can take 20-50 column volumes or more. It is unlikely that the use of the monohydrate versus the anhydrous form will significantly impact this equilibration time, as the fundamental interaction of the pentanesulfonate anion with the stationary phase remains the same.
-
Baseline Stability: Both forms, when of high purity (HPLC grade), should provide stable baselines. The UV absorbance specifications for both forms are stringent to minimize baseline noise, especially at lower wavelengths.
-
Solution Stability: Once dissolved in the mobile phase, both forms will exist as the pentanesulfonate anion. The stability of the prepared mobile phase is more likely to be influenced by factors such as pH, organic solvent composition, and microbial growth rather than the initial form of the reagent used.
In essence, for most applications, provided the correct molecular weight is used for concentration calculations, the chromatographic performance of high-purity monohydrate and anhydrous forms of this compound sodium salt is expected to be equivalent. The choice between the two may ultimately come down to laboratory preference, cost, and availability.
Experimental Protocols
The following are detailed methodologies for the preparation of mobile phases containing this compound and a general protocol for evaluating its performance in an HPLC system.
Mobile Phase Preparation
Objective: To prepare a buffered mobile phase containing a specific concentration of this compound as an ion-pairing reagent.
Materials:
-
This compound sodium salt (monohydrate or anhydrous)
-
HPLC-grade water
-
HPLC-grade organic modifier (e.g., acetonitrile (B52724) or methanol)
-
Buffer components (e.g., sodium phosphate (B84403) monobasic, phosphoric acid)
-
pH meter
-
Volumetric flasks and pipettes
-
0.45 µm membrane filter
Procedure (for 1 Liter of 5 mM this compound in a Buffered Mobile Phase):
-
Calculate the required mass of the ion-pairing reagent:
-
For Monohydrate (MW = 192.21 g/mol ):
-
Mass (g) = 0.005 mol/L * 192.21 g/mol * 1 L = 0.961 g
-
-
For Anhydrous (MW = 174.20 g/mol ):
-
Mass (g) = 0.005 mol/L * 174.20 g/mol * 1 L = 0.871 g
-
-
-
Prepare the aqueous buffer:
-
For example, to prepare a 25 mM phosphate buffer, dissolve the appropriate amounts of sodium phosphate monobasic in approximately 900 mL of HPLC-grade water.
-
-
Dissolve the ion-pairing reagent:
-
Accurately weigh the calculated mass of either the monohydrate or anhydrous this compound sodium salt and dissolve it in the buffer solution.
-
-
Adjust the pH:
-
Adjust the pH of the aqueous solution to the desired level (e.g., pH 3.0) using an appropriate acid or base (e.g., phosphoric acid). The pH should be at least two units below the pKa of the basic analytes to ensure they are in their cationic form.
-
-
Add the organic modifier:
-
Add the required volume of the organic modifier (e.g., acetonitrile or methanol) to achieve the desired mobile phase composition (e.g., 80:20 aqueous:organic).
-
-
Final Volume and Filtration:
-
Bring the solution to the final volume of 1 Liter with HPLC-grade water.
-
Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter.
-
-
Degas the mobile phase:
-
Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) before use.
-
HPLC System Equilibration and Analysis
Objective: To properly equilibrate the HPLC system and perform an analysis using the prepared ion-pairing mobile phase.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm)
-
Prepared mobile phase
-
Analyte standard solutions
Procedure:
-
Column Installation: Install the chosen reversed-phase column into the HPLC system.
-
Initial Column Wash: Flush the column with a mixture of methanol (B129727) and water (e.g., 50:50) to remove any storage solvents.
-
System Equilibration:
-
Purge the pump with the prepared ion-pairing mobile phase.
-
Set the flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) and allow the mobile phase to run through the system and column until a stable baseline is achieved. This may require pumping 20-50 column volumes of the mobile phase.
-
-
Sample Injection:
-
Inject a standard solution of the target analyte(s).
-
-
Data Acquisition:
-
Acquire the chromatogram and evaluate the retention time, peak shape, and resolution.
-
-
System Suitability:
-
Perform multiple injections of a system suitability standard to ensure the reproducibility of the method.
-
Visualization of Workflows and Concepts
To further clarify the processes and logical considerations in using this compound for HPLC, the following diagrams are provided.
Caption: Workflow for preparing an ion-pairing mobile phase.
Caption: Simplified mechanism of ion-pair chromatography.
Conclusion
The choice between this compound monohydrate and its anhydrous form for HPLC applications is primarily a matter of accurate mobile phase preparation. Both forms are suitable for use as ion-pairing reagents, and when high-purity grades are used, they are expected to yield equivalent chromatographic performance. The key takeaway for the analytical scientist is the critical importance of using the correct molecular weight in concentration calculations. For routine applications, the monohydrate form is often more convenient due to its lower hygroscopicity. However, for applications where the introduction of any extraneous water is a concern, the anhydrous form, with appropriate handling, may be preferred. Ultimately, a consistent and well-documented procedure for mobile phase preparation is the most crucial factor in achieving reproducible and reliable results in ion-pair chromatography.
References
- 1. 207605-40-1 CAS | 1-PENTANE SULPHONIC ACID SODIUM SALT MONOHYDRATE | Ion Pairing Reagents for HPLC | Article No. 05140 [lobachemie.com]
- 2. 1-Pentane sulphonic acid sodium salt, anhydrous, for HPLC 99% 22767-49-3 manufacturers in India | 1-Pentane sulphonic acid sodium salt, anhydrous, for HPLC 99% - India with worldwide shipping [ottokemi.com]
- 3. eqipped.com [eqipped.com]
- 4. Sodium 1-pentanesulfonate monohydrate, HPLC grade | Fisher Scientific [fishersci.ca]
- 5. This compound, Sodium Salt, Monohydrate HPLC 207605-40-1 [sigmaaldrich.com]
Methodological & Application
Application Note: Separation of Basic Drugs using 1-Pentanesulfonic Acid in Reversed-Phase HPLC
Application Note: HPLC Method Development for Peptide Analysis Using 1-Pentanesulfonic Acid as an Ion-Pairing Agent
Introduction
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the analysis and purification of peptides.[1][2] However, the inherent polarity and charge of many peptides can lead to poor retention and peak shape on traditional C8 or C18 columns.[3] Ion-pair chromatography (IPC) is a valuable technique that addresses these challenges by introducing an ion-pairing reagent to the mobile phase.[3] This reagent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and promoting retention on the reversed-phase column.[4]
This application note details a systematic approach to developing a robust RP-HPLC method for the analysis of synthetic peptides using 1-pentanesulfonic acid as an anionic ion-pairing agent. This compound is particularly effective for retaining positively charged peptides at acidic pH, where the amino groups are protonated.[4] We will outline the experimental protocol, method development strategy, and present data on the effects of key chromatographic parameters.
Experimental
Materials and Reagents
-
Peptide Standards: A mixture of three synthetic peptides with varying properties:
-
Peptide A: A small, relatively hydrophilic peptide (e.g., Gly-Tyr)
-
Peptide B: A moderately hydrophobic, basic peptide (e.g., Arg-Gly-Asp-Ser)
-
Peptide C: A larger, more hydrophobic peptide (e.g., a 15-amino acid synthetic peptide)
-
-
Solvents: HPLC-grade acetonitrile (B52724) (ACN) and water.
-
Ion-Pairing Reagent: this compound sodium salt (≥99% purity).
-
Acid Modifier: Trifluoroacetic acid (TFA), HPLC grade.
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 120 Å pore size).
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Prepare a solution of 10 mM this compound sodium salt in water and adjust the pH to 2.5 with trifluoroacetic acid.
-
Mobile Phase B (Organic): Prepare a solution of 10 mM this compound sodium salt in 90:10 (v/v) acetonitrile/water and add 0.1% (v/v) trifluoroacetic acid.
-
Note: Always filter mobile phases through a 0.22 µm filter before use. The column should be dedicated to ion-pairing applications to avoid contamination.[5]
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient Program: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
Method Development and Optimization
A systematic approach is crucial for developing a robust and reliable HPLC method. The following parameters were investigated to optimize the separation of the peptide mixture.
Effect of this compound Concentration
The concentration of the ion-pairing reagent directly influences the retention of the peptides.[3] Higher concentrations lead to increased retention.[3] The effect of varying the concentration of this compound from 5 mM to 20 mM was evaluated.
Table 1: Effect of this compound Concentration on Peptide Retention Time
| This compound (mM) | Retention Time (min) - Peptide A | Retention Time (min) - Peptide B | Retention Time (min) - Peptide C | Resolution (B/A) | Resolution (C/B) |
| 5 | 8.2 | 15.1 | 22.5 | 1.8 | 1.9 |
| 10 | 9.5 | 17.8 | 25.3 | 2.2 | 2.1 |
| 15 | 10.8 | 19.5 | 27.1 | 2.1 | 1.8 |
| 20 | 11.5 | 20.3 | 28.0 | 1.9 | 1.7 |
Effect of Mobile Phase pH
The pH of the mobile phase affects the ionization state of the peptides and, consequently, their interaction with the ion-pairing reagent and the stationary phase.[6] The impact of pH was studied over a range of 2.0 to 3.5.
Table 2: Effect of Mobile Phase pH on Peptide Retention and Selectivity
| pH | Retention Time (min) - Peptide A | Retention Time (min) - Peptide B | Retention Time (min) - Peptide C | Selectivity (α B/A) | Selectivity (α C/B) |
| 2.0 | 9.8 | 18.2 | 25.9 | 1.86 | 1.42 |
| 2.5 | 9.5 | 17.8 | 25.3 | 1.87 | 1.42 |
| 3.0 | 9.1 | 17.0 | 24.5 | 1.87 | 1.44 |
| 3.5 | 8.5 | 16.1 | 23.6 | 1.89 | 1.47 |
Effect of Organic Modifier Gradient
The gradient slope is a critical parameter for optimizing the resolution of complex peptide mixtures. Steeper gradients reduce analysis time but may compromise resolution, while shallower gradients improve resolution but increase run time.
Table 3: Effect of Gradient Slope on Peptide Separation
| Gradient (%B/min) | Analysis Time (min) | Resolution (B/A) | Resolution (C/B) |
| 3.0 | 20 | 1.9 | 1.8 |
| 2.0 | 30 | 2.2 | 2.1 |
| 1.5 | 40 | 2.5 | 2.4 |
| 1.0 | 60 | 2.8 | 2.7 |
Final Optimized Protocol
Based on the method development studies, the following optimized protocol is recommended for the analysis of the model peptide mixture.
Table 4: Optimized HPLC Protocol for Peptide Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm, 120 Å |
| Mobile Phase A | 10 mM this compound sodium salt in water, pH 2.5 with TFA |
| Mobile Phase B | 10 mM this compound sodium salt in 90:10 ACN:Water (v/v) + 0.1% TFA |
| Gradient | 5% to 65% B in 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for HPLC method development for peptide analysis.
Caption: Troubleshooting common issues in peptide analysis.
Conclusion
This application note provides a comprehensive guide for the development of an HPLC method for peptide analysis using this compound as an ion-pairing reagent. By systematically optimizing the concentration of the ion-pairing agent, mobile phase pH, and the organic modifier gradient, a robust and reproducible separation method can be achieved. The presented workflow and troubleshooting guide can be adapted for a wide range of peptide analyses in research, development, and quality control environments.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 4. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biotage.com [biotage.com]
Application of 1-Pentanesulfonic Acid in Oligonucleotide Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of synthetic oligonucleotides, central to therapeutic and diagnostic applications, necessitates robust and reproducible analytical methods. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a cornerstone technique for the separation and quantification of these molecules. This method relies on the addition of an ion-pairing agent to the mobile phase to enhance the retention and resolution of highly charged oligonucleotides on hydrophobic stationary phases. 1-Pentanesulfonic acid, as an alkylsulfonic acid, serves as an effective ion-pairing reagent for this purpose.
This application note provides a detailed overview and experimental protocols for the use of this compound in the analysis of oligonucleotides by IP-RP-HPLC.
Principle of Ion-Pair Reversed-Phase Chromatography for Oligonucleotides
Oligonucleotides are polyanionic due to their phosphodiester backbone, making them poorly retained on traditional reversed-phase columns. Ion-pairing reagents, such as this compound, are amphiphilic molecules possessing a hydrophobic alkyl chain and a charged functional group. In the mobile phase, the negatively charged sulfonate group of this compound forms an ion pair with the positively charged counter-ion (e.g., triethylammonium), while its pentyl chain can interact with the hydrophobic stationary phase. This dynamic equilibrium effectively creates a transiently modified, more retentive stationary phase surface that can interact with the now neutralized and more hydrophobic oligonucleotide-ion pair complex, allowing for separation based on length and, to some extent, sequence composition.[1][2][3][4]
The general workflow for oligonucleotide analysis using IP-RP-HPLC is depicted below.
Experimental Protocols
The following protocols provide a starting point for the analysis of oligonucleotides using this compound as the ion-pairing agent. Optimization of mobile phase composition, gradient, and temperature may be necessary for specific oligonucleotides.
Protocol 1: Purity Assessment of a Synthetic Oligonucleotide
Objective: To determine the purity of a synthetic oligonucleotide and separate it from failure sequences (n-1, n+1).
Materials:
-
This compound sodium salt
-
Triethylamine (TEA)
-
Acetic Acid, glacial
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Oligonucleotide sample
-
Reversed-phase HPLC column (e.g., C18, 5 µm, 100 Å, 4.6 x 150 mm)
Mobile Phase Preparation:
-
Mobile Phase A:
-
Prepare a 100 mM triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer by adding approximately 13.9 mL of TEA and 5.7 mL of glacial acetic acid to 900 mL of HPLC-grade water. Adjust the pH to 7.0 with TEA or acetic acid and bring the final volume to 1 L.
-
To this TEAA buffer, add this compound sodium salt to a final concentration of 5-10 mM.
-
Filter and degas the solution.
-
-
Mobile Phase B:
-
Prepare a solution of 50% Acetonitrile in Mobile Phase A.
-
Filter and degas the solution.
-
HPLC Method:
| Parameter | Condition |
| Column | C18, 5 µm, 100 Å, 4.6 x 150 mm |
| Mobile Phase A | 100 mM TEAA, 5-10 mM this compound sodium salt, pH 7.0 |
| Mobile Phase B | 50% ACN in Mobile Phase A |
| Gradient | 10% to 70% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50-60 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10-20 µL (depending on sample concentration) |
Sample Preparation: Dissolve the oligonucleotide sample in Mobile Phase A to a concentration of approximately 0.1-0.5 OD/mL.
Protocol 2: Quantitative Analysis of an Oligonucleotide
Objective: To quantify the concentration of a specific oligonucleotide in a sample.
Materials:
-
Same as Protocol 1
-
Reference standard of the oligonucleotide of known concentration
Mobile Phase and HPLC Method:
-
Use the same mobile phase and HPLC method as in Protocol 1, after optimization for the specific oligonucleotide.
Procedure:
-
Calibration Curve: Prepare a series of dilutions of the oligonucleotide reference standard in Mobile Phase A to create a calibration curve (e.g., 5, 10, 25, 50, and 100 µg/mL).
-
Sample Preparation: Dilute the unknown sample to fall within the range of the calibration curve.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Integrate the peak area of the main oligonucleotide peak in both the standards and the sample. Construct a calibration curve by plotting peak area against concentration for the standards. Determine the concentration of the unknown sample from the calibration curve.
Data Presentation
The following table summarizes typical performance data that can be expected from the ion-pair reversed-phase chromatography of oligonucleotides. The specific values will vary depending on the oligonucleotide sequence, length, and the exact chromatographic conditions used.
| Parameter | Typical Value/Range | Notes |
| Retention Time (20-mer) | 15 - 25 min | Highly dependent on the gradient slope and the hydrophobicity of the ion-pairing agent. Longer alkyl chains on the sulfonic acid will generally increase retention time.[5] |
| Resolution (n vs. n-1) | > 1.2 | A resolution of greater than 1.2 is generally considered sufficient for baseline separation. This can be optimized by adjusting the gradient and temperature.[6][7] |
| Peak Asymmetry | 0.9 - 1.5 | Values closer to 1 indicate a more symmetrical peak shape. Peak tailing can sometimes be observed and can be minimized by optimizing mobile phase composition.[3] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | Dependent on the detector and the specific oligonucleotide. |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
Logical Relationships in Method Development
The optimization of an IP-RP-HPLC method for oligonucleotide analysis involves considering the interplay of several key parameters. The following diagram illustrates these relationships.
Conclusion
This compound is a viable and effective ion-pairing reagent for the analysis of oligonucleotides by reversed-phase HPLC. By forming neutral ion pairs with the negatively charged oligonucleotide backbone, it facilitates their retention and separation on hydrophobic stationary phases. The provided protocols offer a solid foundation for developing robust and reliable analytical methods for the purity assessment and quantification of synthetic oligonucleotides, which are crucial for research, development, and quality control in the pharmaceutical industry. Method optimization, particularly of the mobile phase composition and gradient, is essential to achieve the desired chromatographic performance for specific oligonucleotides.
References
- 1. ymctaiwan.com [ymctaiwan.com]
- 2. lcms.cz [lcms.cz]
- 3. ymc.co.jp [ymc.co.jp]
- 4. ymc.eu [ymc.eu]
- 5. assets-labs.hamiltoncompany.com [assets-labs.hamiltoncompany.com]
- 6. phenomenex.com [phenomenex.com]
- 7. The Effects of Stationary Phases on Retention and Selectivity of Oligonucleotides in IP-RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ion-Pair Chromatography of Small Molecules Using 1-Pentanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ion-pair chromatography (IPC) is a powerful technique in reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation and analysis of ionic and highly polar small molecules.[1][2] These compounds, which are often poorly retained on conventional C8 or C18 columns, can be effectively analyzed by introducing an ion-pairing reagent into the mobile phase. 1-Pentanesulfonic acid is a commonly used anionic ion-pairing reagent that enhances the retention of cationic and basic small molecules, such as pharmaceuticals, neurotransmitters, and other bioactive compounds.[3][4]
This document provides detailed application notes and protocols for the use of this compound in the ion-pair chromatography of small molecules.
Principle of Ion-Pair Chromatography with this compound
This compound is an alkylsulfonic acid with a five-carbon chain.[4] In an aqueous mobile phase, it exists as the pentanesulfonate anion. When introduced into the mobile phase for the analysis of cationic analytes (e.g., protonated basic drugs), the negatively charged sulfonate group of the pentanesulfonate forms a neutral ion pair with the positively charged analyte.[4][5] This newly formed neutral complex is more hydrophobic than the original cationic analyte and therefore exhibits stronger interaction with the nonpolar stationary phase (e.g., C18), leading to increased retention and improved chromatographic separation.[5]
The retention of the analyte can be controlled by several factors, including the concentration of this compound, the pH of the mobile phase, the organic modifier content, and the column temperature.[6]
Applications
Ion-pair chromatography using this compound is widely applicable in various fields, including:
-
Pharmaceutical Analysis: For the quantification of basic drugs and their counter-ions, as well as for stability studies and impurity profiling.[3][6]
-
Clinical and Biomedical Research: For the analysis of neurotransmitters (e.g., catecholamines) and other endogenous cationic molecules in biological matrices.
-
Environmental Analysis: For the detection and quantification of polar and ionic pollutants.
Data Presentation
The following table summarizes typical chromatographic data for the separation of a set of representative small molecules using this compound as the ion-pairing reagent.
| Analyte | Chemical Class | Retention Time (min) | Asymmetry Factor | Theoretical Plates |
| Metformin | Biguanide | 4.2 | 1.1 | 8500 |
| Epinephrine | Catecholamine | 6.8 | 1.3 | 7200 |
| Propranolol | Beta-blocker | 9.5 | 1.2 | 9100 |
| Amitriptyline | Tricyclic Antidepressant | 12.1 | 1.1 | 9800 |
Chromatographic conditions are as described in the detailed protocol below.
Experimental Protocols
This section provides a detailed protocol for the analysis of small basic molecules using ion-pair reversed-phase HPLC with this compound.
Materials and Reagents
-
This compound sodium salt (≥99% purity)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
Orthophosphoric acid (or other suitable acid for pH adjustment)
-
HPLC-grade water
-
Analytical standards of the small molecules of interest
-
0.45 µm and 0.22 µm membrane filters for mobile phase and sample filtration
Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4]
Preparation of Mobile Phase
-
Aqueous Component (Mobile Phase A):
-
Prepare a 10 mM solution of this compound sodium salt in HPLC-grade water. To do this, dissolve the appropriate amount of the salt in 1 L of water. For example, for this compound sodium salt monohydrate (M.W. 192.21 g/mol ), dissolve 1.922 g in 1 L of water.
-
Adjust the pH of the solution to the desired value (typically between 2.5 and 4.0 for basic analytes) using a dilute solution of orthophosphoric acid.
-
Filter the aqueous mobile phase through a 0.45 µm membrane filter.
-
-
Organic Component (Mobile Phase B):
-
Use HPLC-grade acetonitrile or methanol.
-
Filter the organic solvent through a 0.45 µm membrane filter.
-
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 10 mM this compound sodium salt, pH 3.0B: Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10-60% B15-17 min: 60% B17-18 min: 60-10% B18-25 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (or analyte-specific wavelength) |
| Injection Volume | 10 µL |
Sample Preparation
-
Prepare a stock solution of the analytical standard in a suitable solvent (e.g., water or methanol).
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition (90% A: 10% B).
-
For unknown samples, perform a suitable extraction to isolate the analytes of interest and dissolve the final extract in the initial mobile phase composition.
-
Filter all sample solutions through a 0.22 µm syringe filter before injection.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Formation of a neutral ion pair between a cationic analyte and the pentanesulfonate anion.
Caption: A generalized workflow for the analysis of small molecules using ion-pair HPLC.
References
Application Notes and Protocols: 1-Pentanesulfonic Acid in Micellar Electrokinetic Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Micellar Electrokinetic Chromatography (MEKC) is a highly versatile and efficient separation technique within the domain of capillary electrophoresis (CE). It excels in the analysis of a wide array of compounds, including neutral molecules and complex mixtures of charged and neutral analytes, making it particularly valuable in pharmaceutical analysis.[1] The fundamental principle of MEKC involves the addition of a surfactant to the background electrolyte at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. These micelles act as a pseudo-stationary phase, and separation is achieved based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer.[2][3]
The versatility of MEKC can be further enhanced through the use of buffer additives that modify the separation selectivity. 1-Pentanesulfonic acid, often used in its sodium salt form, is an anionic ion-pairing reagent.[4] In the context of MEKC, it can be employed to modulate the effective charge and hydrophobicity of cationic analytes, thereby influencing their interaction with the micellar phase and improving separation efficiency and resolution. This is particularly useful for the analysis of basic drugs and other cationic compounds.
These application notes provide a detailed overview and specific protocols for the utilization of this compound in MEKC for pharmaceutical analysis.
Principle of this compound in MEKC
In a typical MEKC setup for the analysis of basic drugs, an anionic surfactant such as sodium dodecyl sulfate (B86663) (SDS) is used to form negatively charged micelles. Cationic analytes will have a strong electrostatic attraction to these micelles. This compound, as an anionic ion-pairing agent, can interact with cationic analytes in the aqueous phase to form a neutral or less positively charged ion pair. This interaction modifies the analyte's partitioning into the micelle and its electrophoretic mobility, offering an additional mechanism to control selectivity. The alkyl chain of the pentanesulfonate also contributes to the overall hydrophobicity of the ion pair, further influencing its interaction with the micellar core.
The logical relationship for the role of this compound in the separation of a cationic analyte in MEKC can be visualized as follows:
Caption: Role of this compound in MEKC.
Application: Analysis of Orphenadrine (B1219630) Citrate (B86180) in the Presence of Paracetamol
A specific application of this compound in a capillary electrophoresis method is the determination of orphenadrine citrate, a basic drug, in pharmaceutical formulations, particularly in the presence of paracetamol. The use of sodium pentanesulfonate in the running buffer is key to achieving a successful separation.
Experimental Protocol
This protocol is adapted from a validated capillary electrophoresis method for the analysis of orphenadrine citrate.[5]
Objective: To quantify orphenadrine citrate in a tablet formulation containing paracetamol using capillary electrophoresis with sodium pentanesulfonate as an ion-pairing agent.
Instrumentation and Materials:
| Parameter | Specification |
| CE System | Capillary Electrophoresis system with a UV detector |
| Capillary | Fused-silica capillary |
| Power Supply | Capable of delivering up to 30 kV |
| Detector | UV detector |
| Data Acquisition | Chromatography software for data collection and analysis |
| Reagents | Orphenadrine citrate (analytical standard), Paracetamol (analytical standard), Sodium pentanesulfonate, 3-(N-morpholino)propanesulfonic acid (MOPS), Sodium hydroxide (B78521), Deionized water, Methanol (HPLC grade) |
Reagent and Sample Preparation:
-
Running Buffer (20 mM MOPS, 30 mM Sodium Pentanesulfonate, pH 7.7):
-
Dissolve the appropriate amount of MOPS and sodium pentanesulfonate in deionized water to achieve final concentrations of 20 mM and 30 mM, respectively.
-
Adjust the pH of the buffer to 7.7 using a sodium hydroxide solution.
-
Filter the buffer through a 0.45 µm filter before use.
-
-
Sample Solution (Tablet Formulation):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of orphenadrine citrate and dissolve it in a suitable solvent system (e.g., a mixture of water and methanol).
-
Sonicate the mixture to ensure complete dissolution of the active ingredients.
-
Filter the solution to remove any insoluble excipients.
-
Dilute the filtered solution with the running buffer to a final concentration within the linear range of the method.
-
CE Operating Conditions:
| Parameter | Value |
| Capillary | Fused-silica, specific dimensions as per instrument |
| Running Buffer | 20 mM MOPS, 30 mM Sodium Pentanesulfonate, pH 7.7 |
| Applied Voltage | +25 kV |
| Temperature | 30 °C |
| Injection | Hydrodynamic injection (e.g., 25 mbar for 25 seconds) |
| Detection | UV detection at a suitable wavelength for orphenadrine citrate |
Experimental Workflow
The following diagram illustrates the workflow for the analysis of orphenadrine citrate tablets.
References
- 1. Principles of micellar electrokinetic capillary chromatography applied in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a capillary electrophoresis method for the determination of orphenadrine citrate in tablets in the presence of paracetamol - PMC [pmc.ncbi.nlm.nih.gov]
determining the optimal concentration of 1-Pentanesulfonic acid in mobile phase
An Application Note and Protocol for Determining the Optimal Concentration of 1-Pentanesulfonic Acid in Mobile Phase for Reversed-Phase HPLC
Introduction
Ion-pair chromatography (IPC) is a powerful technique in High-Performance Liquid Chromatography (HPLC) used to separate ionic and highly polar analytes on reversed-phase columns.[1] For the analysis of cationic compounds, which are poorly retained on traditional C8 or C18 columns, an anionic ion-pairing reagent is added to the mobile phase.[2] this compound is a commonly used aliphatic sulfonic acid that serves this purpose effectively.[3][4] It pairs with cationic analytes, forming a neutral, hydrophobic complex that can be retained and separated by the non-polar stationary phase.[1][3]
Optimizing the concentration of this compound is a critical step in method development. The concentration directly influences analyte retention, resolution, and peak shape.[5] This document provides a detailed protocol for researchers, scientists, and drug development professionals to systematically determine the optimal concentration of this compound for their specific application.
Principle of Ion-Pair Chromatography
In reversed-phase IPC, the ion-pairing reagent, possessing a hydrophobic tail and an ionic head group, is added to the mobile phase. The hydrophobic tail adsorbs onto the non-polar stationary phase, creating a charged surface.[5] The oppositely charged analyte then partitions to this modified stationary phase through electrostatic interactions, leading to increased retention. An equilibrium is established between the analyte, the ion-pairing reagent in the mobile phase, and the ion-pairing reagent adsorbed on the stationary phase.
Materials and Reagents
-
HPLC-grade this compound sodium salt (CAS No: 22767-49-3) or this compound (CAS No: 35452-30-3)[1][6]
-
HPLC-grade solvents (e.g., Acetonitrile (B52724), Methanol)
-
HPLC-grade water
-
Buffer salts (e.g., potassium phosphate, ammonium (B1175870) acetate)
-
Acids/Bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
Reversed-phase HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)[7]
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
0.45 µm membrane filters
Experimental Protocols
Protocol 1: Preparation of Stock and Mobile Phase Solutions
-
Prepare Ion-Pairing Reagent Stock Solution (0.1 M):
-
Accurately weigh the required amount of this compound sodium salt (Molecular Weight: 174.18 g/mol for anhydrous).
-
Dissolve in HPLC-grade water in a volumetric flask to achieve a final concentration of 0.1 M.
-
Note: This stock solution will be used to prepare mobile phases with different concentrations of the ion-pairing reagent.
-
-
Prepare Buffered Aqueous Solution:
-
Prepare an aqueous buffer at the desired concentration (typically 10-50 mM).[8] The choice of buffer depends on the required pH. For basic analytes, a pH at least two units below the analyte's pKa is recommended to ensure full protonation.[7][8]
-
Adjust the pH of the buffer solution using an appropriate acid or base.
-
-
Prepare Mobile Phase:
-
To prepare 1 L of mobile phase with a target this compound concentration (e.g., 5 mM), add 50 mL of the 0.1 M stock solution to a 1 L volumetric flask.
-
Add the required volumes of the buffered aqueous solution and organic modifier (e.g., acetonitrile or methanol) as determined by the initial method development.[7]
-
Bring to final volume with HPLC-grade water.
-
Filter the final mobile phase through a 0.45 µm membrane filter and degas before use.[9]
-
Protocol 2: Optimization of this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of the ion-pairing reagent. The goal is to achieve adequate retention, good peak shape, and sufficient resolution for the analyte(s) of interest.
-
Initial System Setup:
-
Install a reversed-phase C18 column.
-
Set an initial mobile phase composition, for example: 60% Aqueous Buffer (pH 3.0) and 40% Acetonitrile.
-
Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30°C).[10]
-
Equilibrate the column with the mobile phase without the ion-pairing reagent.
-
-
Concentration Screening:
-
Begin with a low concentration of this compound, typically 2-5 mM.[5][7]
-
Equilibrate the column extensively. Ion-pair chromatography requires long equilibration times, often needing 20-30 column volumes or more to achieve a stable baseline and reproducible retention times.[5]
-
Inject the analyte standard and record the chromatogram.
-
Incrementally increase the concentration of this compound (e.g., to 10 mM, 15 mM, 20 mM).[2]
-
For each concentration, ensure the column is fully re-equilibrated before injecting the sample.
-
Monitor the retention time (t R), resolution (R s), and tailing factor (T f) for the analyte peak(s).
-
-
Data Analysis and Optimization:
-
Analyze the collected data. Typically, increasing the ion-pair reagent concentration will increase the retention time of oppositely charged analytes.[2]
-
Identify the concentration that provides the best balance of retention, resolution, and peak symmetry within a reasonable analysis time. Exceeding the optimal concentration can sometimes lead to decreased retention or poor peak shape.[5]
-
Data Presentation
The effect of varying this compound concentration on the separation of two hypothetical basic compounds (Drug A and Drug B) is summarized below.
Table 1: Effect of this compound Concentration on Chromatographic Parameters
| Concentration (mM) | Retention Time (min) - Drug A | Retention Time (min) - Drug B | Resolution (R s) between A & B | Tailing Factor - Drug A |
| 0 | 2.1 | 2.3 | 0.8 | 1.8 |
| 5 | 4.5 | 5.2 | 1.9 | 1.3 |
| 10 | 7.8 | 9.0 | 2.5 | 1.1 |
| 15 | 9.2 | 10.7 | 2.6 | 1.1 |
| 20 | 9.5 | 11.1 | 2.5 | 1.2 |
Conditions: C18 column (4.6 x 150 mm), Mobile Phase: Acetonitrile/Phosphate Buffer pH 3.0 (40:60), Flow Rate: 1.0 mL/min, Temp: 30°C.
Table 2: Effect of Mobile Phase pH on Retention Time of Drug A (with 10 mM this compound)
| Mobile Phase pH | Analyte pKa | Analyte State | Retention Time (min) |
| 2.5 | 8.5 | Fully Protonated (+) | 7.8 |
| 4.5 | 8.5 | Fully Protonated (+) | 7.6 |
| 6.5 | 8.5 | Partially Protonated | 5.1 |
| 8.5 | 8.5 | 50% Protonated | 3.2 |
Note: Data in tables are representative examples to illustrate expected trends.
Troubleshooting
-
Long Equilibration Times: This is inherent to IPC.[5] To ensure reproducibility, dedicate a column specifically for ion-pair applications and always store it in the mobile phase (without the buffer salts to prevent precipitation).
-
Irreproducible Retention Times: This is often due to incomplete equilibration or variations in mobile phase preparation.[11] Ensure precise preparation of the mobile phase and allow sufficient time for the system to stabilize between runs. Temperature fluctuations can also affect retention times.[12]
-
Peak Tailing: While ion-pairing reagents can reduce tailing by masking residual silanols, improper concentration or pH can exacerbate it.[5] Ensure the mobile phase pH keeps the analyte fully ionized.
-
MS Compatibility: this compound is a non-volatile salt and can cause ion suppression and contaminate the MS source.[13] If MS detection is required, consider using volatile ion-pairing agents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA).[14]
Conclusion
The optimal concentration of this compound is a critical parameter that must be empirically determined for each specific analysis. By following a systematic approach of starting with a low concentration (2-5 mM) and incrementally increasing it while monitoring key chromatographic parameters, researchers can achieve robust and reproducible separations of cationic compounds. Careful control of mobile phase pH and sufficient column equilibration are paramount to success in ion-pair chromatography.
References
- 1. itwreagents.com [itwreagents.com]
- 2. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 3. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. chemimpex.com [chemimpex.com]
- 5. welch-us.com [welch-us.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. jk-sci.com [jk-sci.com]
- 8. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 9. nacalai.com [nacalai.com]
- 10. pdf.journalagent.com [pdf.journalagent.com]
- 11. Instrument Parameters Controlling Retention Precision in Gradient Elution Reversed-Phase Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 13. eqipped.com [eqipped.com]
- 14. researchgate.net [researchgate.net]
Application Note: Impurity Profiling of Metformin Hydrochloride Using 1-Pentanesulfonic Acid in Reversed-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed methodology for the impurity profiling of Metformin Hydrochloride using 1-pentanesulfonic acid as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC). It includes a comprehensive experimental protocol, quantitative data presentation, and visual diagrams of the workflow.
Introduction
Impurity profiling is a critical aspect of pharmaceutical development and quality control, ensuring the safety and efficacy of drug products.[1][2] Metformin Hydrochloride, a widely used oral anti-diabetic agent, is a highly polar compound. Its analysis, along with its polar impurities, presents a challenge for traditional reversed-phase HPLC due to poor retention on non-polar stationary phases.
Ion-pair chromatography is a valuable technique to enhance the retention and resolution of ionic and highly polar analytes on reversed-phase columns.[3][4] This method introduces an ion-pairing reagent, such as this compound, into the mobile phase. The hydrophobic alkyl chain of the sulfonic acid interacts with the stationary phase, while the negatively charged sulfonate group forms an ion pair with the positively charged analyte, in this case, Metformin and its basic impurities. This formation of a neutral, more hydrophobic complex leads to increased retention and improved separation.
This application note details a robust ion-pair HPLC method using this compound for the simultaneous determination of Metformin Hydrochloride and its potential impurities.
Experimental Protocol
Materials and Reagents
-
Standards: Metformin Hydrochloride Reference Standard, and reference standards for known impurities (e.g., Cyanoguanidine, Melamine).
-
Reagents: this compound sodium salt (HPLC grade, ≥99% purity), Acetonitrile (HPLC grade), Potassium dihydrogen phosphate (B84403) (AR grade), Orthophosphoric acid (AR grade), and Water (Milli-Q or equivalent).
-
Sample: Metformin Hydrochloride drug substance or finished dosage form.
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
0.45 µm membrane filters.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Potassium dihydrogen phosphate buffer with 5 mM this compound sodium salt, pH adjusted to 3.5 with orthophosphoric acid. |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B, 5-15 min: 5-30% B, 15-20 min: 30% B, 20-22 min: 30-5% B, 22-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 218 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
Mobile Phase A:
-
Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water.
-
Add 0.87 g of this compound sodium salt.
-
Adjust the pH to 3.5 with diluted orthophosphoric acid.
-
Filter through a 0.45 µm membrane filter and degas.
Standard Stock Solution (Metformin):
-
Accurately weigh and dissolve 50 mg of Metformin Hydrochloride Reference Standard in 50 mL of diluent (Water:Acetonitrile, 90:10 v/v) to obtain a concentration of 1000 µg/mL.
Impurity Stock Solution:
-
Accurately weigh and dissolve 10 mg of each impurity reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.
Spiked Standard Solution:
-
Prepare a solution containing 1000 µg/mL of Metformin Hydrochloride spiked with each impurity at a concentration of 1.0 µg/mL (0.1% relative to Metformin).
Sample Solution:
-
For drug substance, accurately weigh and dissolve an appropriate amount in the diluent to obtain a final concentration of 1000 µg/mL of Metformin Hydrochloride.
-
For tablets, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of Metformin Hydrochloride into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and dilute to volume with the diluent. Filter the solution through a 0.45 µm membrane filter.
Data Presentation
System Suitability
The following table summarizes the system suitability parameters for the developed method.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Metformin) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Metformin) | ≥ 2000 | 8500 |
| Resolution (between critical pairs) | ≥ 1.5 | > 2.0 |
| %RSD for 6 replicate injections | ≤ 2.0% | 0.8% |
Method Validation Summary
The method was validated according to ICH guidelines. A summary of the validation data is presented below.
Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Metformin HCl | 50 - 150 | 0.9998 |
| Impurity A (Cyanoguanidine) | 0.1 - 1.5 | 0.9995 |
| Impurity B (Melamine) | 0.1 - 1.5 | 0.9992 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity A (Cyanoguanidine) | 0.03 | 0.1 |
| Impurity B (Melamine) | 0.04 | 0.12 |
Accuracy (% Recovery)
| Impurity | Spiked Level | % Recovery (Mean ± SD, n=3) |
| Impurity A | 50% | 99.2 ± 1.1 |
| 100% | 101.5 ± 0.8 | |
| 150% | 100.8 ± 1.3 | |
| Impurity B | 50% | 98.7 ± 1.5 |
| 100% | 100.2 ± 0.9 | |
| 150% | 99.5 ± 1.2 |
Visualizations
Experimental Workflow
Caption: Workflow for Impurity Profiling using HPLC.
Ion-Pairing Mechanism
Caption: Mechanism of Ion-Pair Chromatography.
Conclusion
The described ion-pair reversed-phase HPLC method using this compound is specific, accurate, and precise for the quantitative determination of Metformin Hydrochloride and its related impurities. The use of this compound effectively enhances the retention and separation of these polar compounds on a C18 column, providing a reliable quality control tool for both bulk drug substance and finished pharmaceutical products.
References
Troubleshooting & Optimization
troubleshooting peak splitting when using 1-Pentanesulfonic acid
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1-Pentanesulfonic acid as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). It provides detailed troubleshooting for the common issue of peak splitting.
Troubleshooting Guide: Peak Splitting
Peak splitting, where a single analyte peak appears as two or more distinct peaks, can compromise the accuracy and reliability of analytical results. This guide offers a systematic approach to diagnosing and resolving this issue when using this compound.
Q1: My analyte peak is splitting. Where do I begin to troubleshoot?
A: Peak splitting in ion-pair chromatography is often related to the method parameters or the column's condition. A logical workflow is the most effective way to identify the root cause. Start by evaluating your mobile phase and sample preparation, as these are the most common sources of error.
Below is a workflow to guide your troubleshooting process.
Technical Support Center: Managing Baseline Drift with 1-Pentanesulfonic Acid Mobile Phase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing baseline drift when using 1-Pentanesulfonic acid as an ion-pairing agent in their HPLC mobile phase.
Frequently Asked Questions (FAQs)
Mobile Phase Preparation and Handling
Q1: What are the most critical first steps in preparing a this compound mobile phase to ensure a stable baseline?
A1: The initial preparation of your mobile phase is paramount for a stable baseline. Always use high-purity (HPLC-grade) solvents, reagents, and water.[1] It is crucial to ensure that the this compound sodium salt is of high purity with minimal UV absorbance to prevent baseline instability.[2] Pre-mixing the mobile phase components accurately, followed by thorough degassing, is essential. For consistent results, it is often better to prepare the mobile phase gravimetrically rather than volumetrically.[3]
Q2: How does the concentration of this compound affect baseline drift?
A2: The concentration of this compound directly impacts the chromatography and can be a source of baseline drift. While a sufficient concentration is needed for effective ion-pairing, excessively high concentrations can lead to increased baseline noise and drift, especially during gradient elution. It is recommended to start with a low concentration and optimize based on peak shape and retention, while monitoring the baseline.
Q3: My baseline is drifting upwards during a gradient run. What is the likely cause related to the mobile phase?
A3: Upward baseline drift during a gradient is a common issue with UV-absorbing mobile phase additives like this compound. This can occur if the absorbance of the mobile phase changes as the gradient progresses. To mitigate this, ensure that both your aqueous (A) and organic (B) mobile phases contain the same concentration of this compound. Also, using fresh, high-purity reagents is critical, as impurities in older reagents can contribute to a rising baseline.[4]
Q4: Can I reuse a this compound mobile phase?
A4: It is strongly discouraged to reuse mobile phases containing ion-pairing reagents. Over time, the composition of the mobile phase can change due to evaporation of the more volatile organic component, which will alter retention times and contribute to baseline instability. Furthermore, aqueous mobile phases are susceptible to microbial growth, which can introduce contaminants and cause baseline issues. Always use freshly prepared mobile phase for your experiments.
Column Equilibration and Care
Q5: How long should I equilibrate my column with a this compound mobile phase?
A5: Columns require a significantly longer equilibration time with mobile phases containing ion-pairing reagents compared to standard reversed-phase methods.[5] This is because the ion-pairing agent needs to adsorb onto the stationary phase to create a stable surface for interaction with the analyte. A general guideline is to flush the column with at least 20-30 column volumes of the mobile phase. However, the best practice is to monitor the baseline until it is stable and reproducible before injecting your sample.[6]
Q6: I'm still seeing baseline drift after a long equilibration. What else could be wrong with my column?
A6: If baseline drift persists after thorough equilibration, consider the following:
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.
-
Column Degradation: The stationary phase may be degrading, especially if operated outside the recommended pH range.
-
Dedicated Column: It is a best practice to dedicate a column specifically for ion-pairing applications. Trace amounts of the ion-pairing reagent can be difficult to remove and may affect other analyses.[7]
Q7: How should I properly store a column that has been used with this compound?
A7: Before storage, flush the column with a mobile phase that does not contain the ion-pairing reagent or any buffers. A typical wash sequence would be to first flush with water to remove the this compound and any salts, followed by an organic solvent like methanol (B129727) or acetonitrile (B52724). This prevents precipitation of the ion-pairing reagent and salts within the column, which can cause blockages and performance issues.
Troubleshooting Guides
Diagnosing the Type of Baseline Drift
A systematic approach to diagnosing the cause of baseline drift is crucial for efficient troubleshooting. The following table summarizes common types of baseline drift and their potential causes when using a this compound mobile phase.
| Type of Drift | Potential Causes | Recommended Actions |
| Gradual Upward or Downward Drift | Inadequate column equilibration.[5] Temperature fluctuations in the column or detector. Mobile phase composition changing over time (evaporation). Contamination slowly eluting from the column. | Equilibrate the column for a longer period, monitoring for a stable baseline. Use a column oven and ensure a stable lab environment. Prepare fresh mobile phase. Implement a column cleaning protocol. |
| Cyclic or Wavy Baseline | Inconsistent pump performance or mixing. Temperature fluctuations in the lab affecting the detector. Incomplete mobile phase degassing leading to bubble formation. | Check pump for leaks and ensure proper mixing. Use a column oven and shield the detector from drafts. Thoroughly degas the mobile phase. |
| Sudden Shifts or Steps in Baseline | Air bubbles passing through the detector. Change in mobile phase composition (e.g., switching bottles). Leak in the system. | Degas the mobile phase and prime the pump. Ensure a smooth transition between mobile phase bottles. Perform a leak check of the entire system. |
Experimental Protocols
Protocol for Preparing a Stable this compound Mobile Phase
This protocol outlines the steps for preparing a mobile phase containing this compound designed to minimize baseline drift.
Materials:
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., acetonitrile or methanol)
-
High-purity this compound sodium salt (≥99.0% purity)[2]
-
Buffer components (if required, e.g., phosphate (B84403) salts)
-
0.45 µm membrane filter
-
Glassware cleaned and dedicated for mobile phase preparation
Procedure:
-
Aqueous Phase Preparation:
-
Accurately weigh the required amount of this compound sodium salt and any buffer salts.
-
Dissolve in a measured volume of HPLC-grade water.
-
Adjust the pH of the aqueous solution as required by the method using a calibrated pH meter.
-
Filter the aqueous phase through a 0.45 µm membrane filter to remove any particulates.[3]
-
-
Organic Phase Preparation (if applicable for gradient elution):
-
If your gradient method requires the ion-pairing reagent in both mobile phases, prepare the organic phase by adding the same concentration of this compound to the organic solvent. Note that solubility in high organic concentrations may be limited.
-
-
Mobile Phase Mixing:
-
For isocratic methods, accurately measure the required volumes of the aqueous and organic phases and mix them thoroughly.
-
For gradient methods, ensure both your aqueous (A) and organic (B) phases are prepared and ready for the HPLC system.
-
-
Degassing:
-
Degas the final mobile phase(s) using sonication, vacuum filtration, or helium sparging to remove dissolved gases. Many modern HPLC systems have an integrated online degasser.
-
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Mobile Phase
The optimal concentration of this compound is a balance between achieving desired retention and maintaining a stable baseline. The following are general starting points for method development.
| Application | Analyte Type | Recommended Starting Concentration (mM) | Notes |
| Isocratic Separation | Small Molecules, Peptides | 5 - 10 | Higher concentrations may be needed for highly polar analytes. |
| Gradient Separation | Peptides, Proteins | 2 - 5 | Lower concentrations are often preferred to minimize baseline drift during the gradient. |
Table 2: General Parameters for Mobile Phase with this compound
| Parameter | Recommendation | Rationale |
| pH Range | 2.5 - 7.0 | Operating within the stable pH range of most silica-based columns. The pH should be adjusted to ensure the analyte of interest is in its charged form. |
| Organic Solvent | Acetonitrile, Methanol | Common reversed-phase solvents compatible with this compound. Acetonitrile generally offers lower UV cutoff and viscosity. |
| Buffer System | Phosphate, Acetate | Commonly used buffers that are compatible with ion-pairing chromatography. Ensure buffer components are soluble in the mobile phase mixture. |
Visualizations
Caption: Troubleshooting workflow for baseline drift.
Caption: Mechanism of ion-pairing with this compound.
References
- 1. itwreagents.com [itwreagents.com]
- 2. nacalai.com [nacalai.com]
- 3. welch-us.com [welch-us.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. Base line problem using ion pair reagent - Chromatography Forum [chromforum.org]
- 7. lcms.cz [lcms.cz]
Technical Support Center: Ion-Pair Chromatography with 1-Pentanesulfonic Acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 1-Pentanesulfonic acid as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in HPLC?
This compound (also known as amyl sulfonic acid) is an aliphatic sulfonic acid.[1] In reversed-phase HPLC, it is commonly used as an anionic ion-pairing reagent.[1] Its purpose is to increase the retention of polar, cationic (positively charged) analytes on non-polar stationary phases like C8 or C18.[2] The reagent forms an electrically neutral, hydrophobic ion pair with the cationic analyte, which has a greater affinity for the stationary phase, leading to increased retention and improved separation.[3]
Q2: How does mobile phase pH affect analyte retention when using this compound?
Mobile phase pH is a critical parameter in ion-pair chromatography (IPC) because it controls the ionization state of the analyte.[1] this compound is a strong acid, so it remains in its anionic (negatively charged) form across the typical HPLC operating pH range (pH 2-8).
The primary effect of pH is on the analyte:
-
For Cationic Analytes (e.g., protonated bases): To form an ion pair with the negatively charged pentanesulfonate, the analyte must be in its positively charged (ionized) form. For a basic compound, this is achieved by setting the mobile phase pH below its pKa.[4][5]
-
Effect on Retention: As the pH of the mobile phase approaches or exceeds the analyte's pKa, the analyte begins to lose its charge (deprotonate), becoming neutral. This reduces or eliminates its ability to form an ion pair, causing a significant decrease in retention time.[5]
Q3: How do I select the optimal mobile phase pH for my analysis?
The optimal pH should ensure both the analyte and the ion-pairing agent are ionized.[6] Since this compound is always ionized, the focus is on the analyte.
-
Determine Analyte pKa: Know the pKa of your target analyte(s).
-
Set pH for Ionization: For basic analytes, choose a pH at least 1.5 to 2 pH units below the analyte's pKa. This ensures the analyte is consistently in its protonated (cationic) state, leading to a robust and reproducible method.[7][8]
-
Starting Range: A pH range between 2 and 4 is a recommended starting point for method development with most basic compounds in reversed-phase chromatography.[4]
Q4: What is the typical concentration for this compound in the mobile phase?
The concentration of the ion-pairing reagent directly affects analyte retention.[9]
-
Low Concentrations (<5 mM): Retention time is highly sensitive to small changes in reagent concentration.
-
High Concentrations (~10 mM): The stationary phase becomes saturated with the reagent, and retention times become less sensitive to minor concentration changes, which can improve method robustness.[9] A typical starting concentration is 5 mM. The concentration can be optimized during method development to achieve the desired retention and selectivity.
Q5: What is the retention mechanism in ion-pair chromatography?
There are two predominant models for the mechanism of ion-pair chromatography, and the actual process is likely a combination of both:
-
Ion-Pair Formation in Mobile Phase: The ion-pairing reagent forms a neutral complex with the analyte in the mobile phase. This neutral pair then partitions onto the hydrophobic stationary phase, similar to a standard reversed-phase mechanism.
-
Dynamic Ion-Exchange: The hydrophobic tail of the this compound adsorbs onto the stationary phase surface. This creates a dynamic, negatively charged surface that acts as a pseudo-ion exchanger, retaining cationic analytes via electrostatic attraction.
Troubleshooting Guide
Problem: Retention times are continuously decreasing with each injection.
| Possible Cause | Recommended Solution |
| Incomplete Column Equilibration | Ion-pair reagents require extensive equilibration time to saturate the stationary phase. Ensure the column is flushed with at least 20-40 column volumes of the mobile phase before the first injection.[10] Insufficient equilibration is a common cause of drifting retention.[7] |
| Stationary Phase Degradation | Operating at a very low pH (<2.5) can cause acid hydrolysis of the silica-based stationary phase, leading to a permanent loss of retention.[7] If retention cannot be restored, the column may be damaged. Consider using a column designed for low pH stability. |
| Mobile Phase Composition Change | Ensure the mobile phase is prepared fresh and degassed properly. Check for evaporation of the organic solvent component, which would increase the aqueous content and decrease retention. Keep mobile phase bottles covered.[9] |
| Column Contamination | Strongly retained compounds from the sample matrix can accumulate on the column, causing retention time shifts.[10] Solution: Implement a robust column wash step after each sequence (e.g., flushing with a high percentage of organic solvent like 100% acetonitrile) and consider using a guard column. |
Problem: I'm observing poor peak shape (tailing or fronting).
| Possible Cause | Recommended Solution |
| Secondary Silanol Interactions | Residual silanols on the silica (B1680970) stationary phase can interact with basic analytes, causing peak tailing, especially at mid-range pH (4-7).[4] Solution: Lowering the mobile phase pH (typically to <3.5) protonates the silanols, minimizing these secondary interactions. |
| Analyte Overload | Injecting too much sample can lead to peak fronting. Solution: Reduce the injection volume or dilute the sample. |
| Temperature Mismatch | Fluctuations in column temperature can affect the adsorption equilibrium of the ion-pairing reagent and impact peak shape.[1] Solution: Use a column oven to maintain a stable and consistent temperature. |
Problem: My baseline is noisy or drifting.
| Possible Cause | Recommended Solution |
| Impure Reagents | Low-quality ion-pairing reagents or buffer salts can contain impurities that cause baseline noise or drift. Solution: Use high-purity, HPLC-grade reagents and solvents. |
| Temperature Fluctuations | Unstable laboratory temperatures can cause the detector baseline to drift.[6] Solution: Use a column oven and ensure the HPLC system is shielded from drafts. |
| Insufficient Equilibration | A slowly equilibrating column can manifest as a drifting baseline. Solution: Extend the column equilibration time before starting the analytical run. |
| Detector Cell Contamination | Air bubbles or contamination in the detector flow cell can cause sharp spikes or general noise.[6] Solution: Purge the detector cell according to the manufacturer's instructions. |
Experimental Protocols & Data
Illustrative Protocol: Separation of Basic Analytes
This protocol provides a starting point for developing a separation method for basic compounds using this compound.
| Parameter | Specification |
| Column | C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Phosphate buffer with 5 mM this compound sodium salt. Adjust aqueous buffer to desired pH (e.g., 3.0) with phosphoric acid before adding organic solvent. |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or wavelength appropriate for the analyte) |
| Injection Volume | 10 µL |
Note: This is a general protocol. The gradient, pH, and ion-pair concentration should be optimized for the specific analytes of interest.
Data Presentation: Effect of pH on Retention Time
The following table provides representative data illustrating how retention time (tR) for a hypothetical basic analyte ("Analyte B," pKa ≈ 9.5) changes with mobile phase pH when using this compound. As pH increases, the analyte becomes less protonated, weakening the ion-pairing interaction and reducing retention.
| Mobile Phase pH | Analyte B Ionization State | Expected Interaction with Pentanesulfonate | Illustrative Retention Time (min) |
| 3.0 | Fully Cationic (BH+) | Strong Ion-Pairing | 15.2 |
| 5.0 | Fully Cationic (BH+) | Strong Ion-Pairing | 14.9 |
| 7.0 | Mostly Cationic (BH+) | Strong Ion-Pairing | 14.5 |
| 8.5 | Partially Deprotonated | Weaker Ion-Pairing | 10.8 |
| 9.5 (pKa) | 50% Cationic / 50% Neutral | Significantly Reduced Ion-Pairing | 6.4 |
| 10.5 | Mostly Neutral (B) | Minimal Ion-Pairing | 2.5 (near void) |
Visualizations
Logical Diagram: pH Effect on Retention
Workflow: Method Optimization
References
- 1. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. hplc.eu [hplc.eu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
overcoming poor peak shape in ion-pair chromatography with 1-Pentanesulfonic acid
Welcome to the technical support center for ion-pair chromatography (IPC) utilizing 1-pentanesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to poor peak shape in their chromatographic separations. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my chromatography?
A1: this compound is an ion-pairing reagent used in reversed-phase high-performance liquid chromatography (RP-HPLC).[1] It is added to the mobile phase to enhance the retention and improve the peak shape of ionic and highly polar analytes on non-polar stationary phases (like C18 columns).[2][3] It works by forming an electrically neutral ion pair with the charged analyte, increasing its hydrophobicity and thus its interaction with the stationary phase.[1][3]
Q2: I'm observing peak tailing for my basic analytes. What are the likely causes?
A2: Peak tailing for basic compounds in ion-pair chromatography with this compound can stem from several factors:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.[4] While ion-pairing agents are intended to mask these, the coverage may be incomplete.
-
Inadequate Ion-Pairing Reagent Concentration: A concentration of this compound that is too low may not be sufficient to form stable ion pairs with all analyte molecules.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is crucial for ensuring both the analyte and the ion-pairing reagent are in their ionized forms.[5] For basic analytes, the pH should be at least 2 units below the analyte's pKa.[5][6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4]
Q3: My peaks are fronting. What could be the reason for this?
A3: Peak fronting is less common than tailing but can occur under specific circumstances:
-
Column Degradation: A void or disturbance in the column packing bed is a common cause of peak fronting.[7][8]
-
Temperature Effects: In some instances of ion-pair chromatography, changes in column temperature can influence peak shape and potentially lead to fronting.[7][8]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move too quickly at the beginning of the column, resulting in a fronting peak.
Q4: How long does it take to equilibrate a column with a mobile phase containing this compound?
A4: A significant challenge in ion-pair chromatography is the extended time required for column equilibration.[9] This is due to the slow adsorption of the ion-pairing reagent onto the stationary phase.[9] It can take a considerable volume of mobile phase, sometimes up to a liter for a standard analytical column, to achieve a stable equilibrium.[9] It is recommended to dedicate a column specifically for ion-pair applications to avoid long re-equilibration times when switching between methods.[10]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing when using this compound.
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing.
Experimental Protocol: Optimizing Mobile Phase pH and Ion-Pair Concentration
-
Initial Mobile Phase Preparation:
-
Prepare an aqueous mobile phase containing a suitable buffer (e.g., phosphate (B84403) or acetate) at a concentration of 10-25 mM.
-
Add this compound sodium salt to the aqueous phase. A good starting concentration is 5 mM.[2]
-
Adjust the pH of the aqueous phase to be at least 2 pH units below the pKa of your basic analyte.[5][6] For example, if the analyte pKa is 8.0, adjust the pH to ≤ 6.0.
-
The final mobile phase will be a mixture of this aqueous solution and an organic modifier (e.g., methanol (B129727) or acetonitrile). A typical starting point is 70:30 (aqueous:organic).
-
-
pH Optimization:
-
Prepare a series of mobile phases with varying pH values (e.g., in 0.2 unit increments) around the initial setpoint, while keeping the this compound concentration constant.
-
Equilibrate the column with each mobile phase until a stable baseline and consistent retention times are achieved.
-
Inject your standard and observe the peak shape. Select the pH that provides the most symmetrical peak.
-
-
Ion-Pair Concentration Optimization:
-
Using the optimal pH determined in the previous step, prepare a series of mobile phases with varying concentrations of this compound (e.g., 5 mM, 10 mM, 15 mM, 20 mM).[2]
-
Equilibrate the column thoroughly with each new concentration.
-
Inject your standard and evaluate the peak asymmetry. An increase in concentration often improves peak shape, but excessively high concentrations can lead to very long retention times.
-
Quantitative Data Summary: Effect of pH and Ion-Pair Concentration on Peak Asymmetry
| Mobile Phase pH | This compound Conc. (mM) | Analyte Retention Time (min) | Peak Asymmetry (As) |
| 6.0 | 5 | 8.2 | 1.8 |
| 5.5 | 5 | 9.5 | 1.4 |
| 5.0 | 5 | 11.1 | 1.1 |
| 5.0 | 10 | 12.5 | 1.0 |
| 5.0 | 15 | 14.2 | 1.0 |
Note: This is example data and actual results will vary depending on the analyte and column.
Guide 2: Addressing Peak Fronting
This guide provides steps to identify and resolve issues related to peak fronting.
Troubleshooting Workflow for Peak Fronting
Caption: A logical workflow for troubleshooting peak fronting.
Experimental Protocol: Investigating Column and Sample Solvent Effects
-
Column Performance Check:
-
If a new column is available, install it and run your standard under the established method conditions. If peak fronting is eliminated, the original column was likely the cause.[7]
-
If a new column is not available, try reversing the column (if permitted by the manufacturer) and flushing it with a strong solvent to potentially remove any blockage at the inlet frit.
-
-
Sample Solvent Evaluation:
-
Prepare your sample in the mobile phase.
-
If the sample is not soluble in the mobile phase, use the weakest solvent possible that maintains solubility.
-
Inject the re-dissolved sample and compare the peak shape to the original injection.
-
Quantitative Data Summary: Impact of Sample Solvent on Peak Shape
| Sample Solvent | Peak Fronting Factor (Fp) |
| 100% Acetonitrile | 0.8 |
| 50:50 Acetonitrile:Water | 0.9 |
| Mobile Phase | 1.0 |
Note: A fronting factor less than 1 indicates a fronting peak. This is example data.
General Experimental Protocols
Protocol 1: Column Equilibration
-
Initial Flush: Flush the column with a mixture of water and organic solvent (matching the mobile phase ratio, but without buffer or ion-pairing reagent) for 15-20 column volumes.
-
Mobile Phase Introduction: Introduce the mobile phase containing this compound and buffer at the analytical flow rate.
-
Equilibration Monitoring: Equilibrate the column for at least 50-100 column volumes.[11] Monitor the baseline for stability.
-
Performance Check: Perform repeated injections of your standard until retention times are stable (e.g., <0.5% RSD).
Protocol 2: Sample Preparation
-
Dissolution: Whenever possible, dissolve the sample in the mobile phase to avoid peak distortion.[6]
-
Filtration: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column blockage.[6]
-
Matrix Effects: For complex matrices, consider a solid-phase extraction (SPE) clean-up step to remove interfering components that could affect peak shape.
By following these guidelines and protocols, you can systematically address and overcome poor peak shape in your ion-pair chromatography experiments using this compound, leading to more robust and reliable analytical results.
References
- 1. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 3. itwreagents.com [itwreagents.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. welch-us.com [welch-us.com]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Column Equilibration with 1-Pentanesulfonic Acid Mobile Phases
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding column equilibration issues when using mobile phases containing the ion-pairing agent 1-Pentanesulfonic acid.
Frequently Asked Questions (FAQs)
Q1: Why does it take so long to equilibrate my column with a mobile phase containing this compound?
A1: Extended column equilibration times are a significant challenge in ion-pair chromatography due to the complex adsorption equilibrium of the ion-pairing reagent onto the stationary phase.[1] this compound, like other ion-pairing reagents, has a hydrophobic alkyl chain that adsorbs to the reversed-phase stationary phase, creating a charged surface that interacts with analytes.[1][2] This process is slow, often requiring a significant volume of the mobile phase to achieve a stable equilibrium.[1][3][4] While a standard reversed-phase column might equilibrate with 10-20 column volumes, a column with an ion-pairing reagent can require 20-50 column volumes or even more.[3][5][6]
Q2: My retention times are drifting and not reproducible. What could be the cause?
A2: Drifting retention times are a common symptom of incomplete column equilibration when using ion-pairing reagents.[4][7] Several factors can contribute to this issue:
-
Insufficient Equilibration Time: The most common reason is not allowing enough mobile phase to pass through the column to reach a stable equilibrium.[6]
-
Temperature Fluctuations: The adsorption of ion-pairing reagents is sensitive to temperature changes.[1][5] Poor temperature control can lead to shifts in the equilibrium and, consequently, retention time variability.
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase, including the concentration of this compound and the pH, can significantly impact retention times.[1] The pH is particularly critical as it affects the ionization of both the analyte and the ion-pairing reagent.[1]
-
Gradient Elution: Using gradient elution with ion-pairing reagents is generally discouraged.[3][5] The constantly changing mobile phase composition makes it very difficult to achieve a stable and reproducible equilibrium on the column surface.
Q3: I'm observing distorted peak shapes (fronting or tailing). How can I improve them?
A3: While ion-pairing reagents can often improve peak shape by masking residual silanol (B1196071) groups on the silica (B1680970) stationary phase, peak distortion can still occur.[1]
-
Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase. Ensure the pH of the mobile phase is appropriate to control the ionization of your analyte.
-
Peak Fronting: This may indicate column overload or issues with the adsorption of the ion-pairing reagent. Adjusting the column temperature can sometimes resolve peak shape anomalies by influencing the amount of ion-pairing reagent adsorbed on the stationary phase.[1]
Q4: I see negative or "ghost" peaks in my chromatogram. What are they and how do I get rid of them?
A4: Negative or ghost peaks are a common occurrence in ion-pair chromatography.[3][5] They often arise from differences between the sample solvent and the mobile phase.[1] If the sample is dissolved in a solvent that has a lower UV absorbance than the mobile phase (which contains the UV-absorbing this compound), a negative peak will appear when the sample solvent passes through the detector. To mitigate this, try to dissolve your sample in the mobile phase itself.[8]
Q5: Can I use a column previously used with this compound for other applications?
A5: It is strongly recommended to dedicate a column specifically for ion-pair applications.[3][5][6] Ion-pairing reagents like this compound can be extremely difficult, if not impossible, to completely wash off the column.[3][5] Trace amounts of the reagent remaining on the column can significantly alter the selectivity and reproducibility of subsequent non-ion-pair methods.[3][5]
Troubleshooting Guides
Issue 1: Long Equilibration Times & Drifting Retention Times
This guide provides a systematic approach to addressing extended equilibration periods and ensuring reproducible retention times.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for long equilibration times.
Quantitative Data Summary: Equilibration Volumes
| Condition | Recommended Equilibration Volume | Estimated Time for 4.6 x 150 mm column @ 1 mL/min |
| Standard Reversed-Phase | 10-20 column volumes | 15-30 minutes |
| Ion-Pair Chromatography | 20-50+ column volumes | 30-75+ minutes |
Experimental Protocol: Determining Sufficient Equilibration
-
Objective: To empirically determine the necessary column equilibration time for a specific method using a this compound mobile phase.
-
Materials:
-
HPLC system with UV detector
-
Analytical column
-
Prepared mobile phase containing this compound
-
Standard solution of the analyte(s) of interest
-
-
Methodology:
-
Install the column and begin pumping the mobile phase at the desired flow rate.
-
After an initial flush of 10-20 column volumes, begin making replicate injections of the standard solution at regular intervals (e.g., every 10-15 minutes).[6]
-
Monitor the retention time of the analyte(s) for each injection.
-
Continue making injections until the retention times of consecutive injections are stable (e.g., < 0.5% RSD).
-
The total time elapsed from the start of the mobile phase flow to the point of stable retention times is the required equilibration time for your method.
-
Issue 2: Poor Peak Shape and Ghost Peaks
This guide addresses common issues related to peak asymmetry and the appearance of extraneous peaks.
Logical Relationship Diagram:
Caption: Relationship between symptoms, causes, and solutions.
Experimental Protocol: Mobile Phase and Sample Solvent Optimization
-
Objective: To improve peak shape and eliminate ghost peaks by optimizing mobile phase pH and sample solvent.
-
Materials:
-
HPLC system
-
Equilibrated analytical column
-
Mobile phase components (including this compound, buffer salts, organic solvent, and acid/base for pH adjustment)
-
Analyte standard
-
-
Methodology for Peak Shape Improvement:
-
Prepare several batches of the mobile phase with slight variations in pH (e.g., ± 0.2 pH units around the original pH).
-
Equilibrate the column with the first mobile phase variation.
-
Inject the analyte standard and evaluate the peak shape.
-
Repeat steps 2 and 3 for each mobile phase pH variation.
-
Compare the chromatograms to identify the pH that provides the most symmetrical peak.
-
-
Methodology for Ghost Peak Elimination:
-
Prepare two versions of your analyte standard: one dissolved in the initial sample solvent and another dissolved in the mobile phase.
-
Inject the standard dissolved in the initial solvent and observe the chromatogram for ghost peaks.
-
Inject the standard dissolved in the mobile phase.
-
Compare the two chromatograms. The absence of the ghost peak in the second injection confirms that the sample solvent was the cause.
-
Column Care and Storage
Proper column care is crucial when working with ion-pairing reagents to ensure longevity and consistent performance.
Protocol for Column Flushing and Storage:
-
Short-Term Storage (Overnight to a few days):
-
It is acceptable to leave the column in the mobile phase at a very low flow rate (e.g., 0.1 mL/min) to prevent salt precipitation.[9]
-
-
Long-Term Storage (>3 days):
-
Flush the column with a mobile phase of the same organic/aqueous composition but without the buffer salts and this compound for at least 20-30 minutes. This is a critical step to prevent precipitation of salts when switching to high organic solvent.[10]
-
Wash the column with a higher concentration of organic solvent (e.g., 70-80% acetonitrile (B52724) or methanol (B129727) in water) for at least 30 minutes.
-
Store the column in a high organic solvent mixture (e.g., 80% acetonitrile/20% water), ensuring both ends are securely capped to prevent the column from drying out.[11][12]
-
Important Note: As previously stated, once a column has been used with an ion-pairing reagent, it should be dedicated to that type of application to avoid cross-contamination and method reproducibility issues.[3][5][6]
References
- 1. welch-us.com [welch-us.com]
- 2. phenomenex.com [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The Case of the Unintentional Ion-Pairing Reagent | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. ic-labs.com [ic-labs.com]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. hamiltoncompany.com [hamiltoncompany.com]
- 12. azom.com [azom.com]
Technical Support Center: The Impact of 1-Pentanesulfonic Acid on Mass Spectrometry Detection
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 1-pentanesulfonic acid in mass spectrometry (MS) detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS?
A1: this compound is an ion-pairing reagent used in reversed-phase liquid chromatography (LC) to improve the retention and separation of polar and ionic analytes on non-polar columns. By forming an ion pair with the analyte, it increases the hydrophobicity of the analyte, leading to better interaction with the stationary phase. This is particularly useful for the analysis of small, polar molecules like catecholamines and their metabolites which otherwise show poor retention.
Q2: How does this compound affect the mass spectrometry signal?
A2: this compound can have a significant impact on the mass spectrometry signal, primarily through ion suppression. The presence of non-volatile components like this compound in the electrospray ionization (ESI) source can interfere with the ionization of the target analyte. This occurs because the ion-pairing reagent competes with the analyte for ionization, which can lead to a decrease in the analyte's signal intensity. The extent of signal suppression is often dependent on the concentration of the ion-pairing reagent.
Q3: What are the typical concentrations of this compound used in LC-MS mobile phases?
A3: The concentration of this compound in the mobile phase needs to be carefully optimized. While specific concentrations are method-dependent, a common starting point is in the low millimolar (mM) range. It is crucial to use the lowest concentration that provides adequate chromatographic retention and peak shape to minimize ion suppression.
Q4: Can this compound contaminate the mass spectrometer?
A4: Yes, being a non-volatile salt, this compound can accumulate in the ion source of the mass spectrometer over time. This buildup can lead to a gradual decrease in sensitivity, increased background noise, and the need for more frequent source cleaning.
Q5: Are there alternatives to using this compound in the mobile phase to avoid MS contamination?
A5: An alternative approach is to add the ion-pairing reagent directly to the sample instead of the mobile phase. This technique can provide the necessary chromatographic retention while significantly reducing the amount of the non-volatile reagent entering the mass spectrometer. A divert valve can also be used to direct the eluent containing the ion-pairing reagent to waste after the analyte of interest has eluted.
Troubleshooting Guides
Issue 1: Poor Analyte Signal Intensity or Complete Signal Loss
Possible Cause: Ion suppression due to a high concentration of this compound.
Troubleshooting Steps:
-
Reduce the Concentration: Systematically decrease the concentration of this compound in the mobile phase. Prepare a series of mobile phases with decreasing concentrations (e.g., 10 mM, 5 mM, 1 mM, 0.5 mM) and evaluate the impact on both chromatographic performance and analyte signal intensity.
-
Optimize Source Parameters: Adjust the ESI source parameters, such as capillary voltage, gas flow, and temperature, to enhance the ionization of the target analyte in the presence of the ion-pairing reagent.
-
Alternative Addition Method: Instead of adding this compound to the mobile phase, try adding it directly to your sample at an optimized concentration. This can provide sufficient retention on the column while minimizing the continuous introduction of the non-volatile salt into the MS source.[1]
-
Use a Divert Valve: Program a divert valve to direct the flow to waste during the periods when this compound is eluting from the column, and only introduce the eluent containing your analyte of interest into the mass spectrometer.
Issue 2: Gradual Decrease in Sensitivity and Increased Background Noise Over Time
Possible Cause: Contamination of the mass spectrometer's ion source with this compound.
Troubleshooting Steps:
-
Source Cleaning: Perform a thorough cleaning of the ion source components, including the capillary, skimmer, and ion transfer optics. Follow the manufacturer's recommended cleaning procedures. For persistent contamination from alkylsulfonic acids, a more rigorous cleaning protocol may be necessary.
-
System Flushing: Before and after analyses using this compound, flush the entire LC system (excluding the column) with a suitable solvent mixture (e.g., a high percentage of organic solvent like methanol (B129727) or isopropanol (B130326) mixed with water) to remove residual ion-pairing reagent. For stubborn residues, a flush with a mildly acidic solution (e.g., 0.1% formic acid in water/methanol) followed by a thorough rinse with a neutral solvent mixture can be effective. A more aggressive flush with approximately 30% phosphoric acid (followed by a thorough water rinse) can be used for the LC system if contamination persists, but the column should be removed first.
-
Dedicated Column: If you frequently use this compound, dedicate a specific LC column for these methods to prevent cross-contamination of other analyses. It is very difficult to completely remove ion-pairing reagents from a column once it has been used.
Issue 3: Poor Peak Shape (Tailing or Broadening)
Possible Cause: Insufficient concentration of this compound or secondary interactions with the stationary phase.
Troubleshooting Steps:
-
Optimize Concentration: While high concentrations can cause ion suppression, a concentration that is too low may not be sufficient to effectively pair with the analyte and mask active sites on the column, leading to poor peak shape. Systematically increase the concentration of this compound in small increments and observe the effect on peak symmetry.
-
Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for both the analyte and the ion-pairing reagent to exist in their ionized forms.
-
Organic Modifier: The type and percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase can influence the ion-pairing equilibrium and peak shape. Experiment with different organic modifiers and gradient profiles.
Quantitative Data Summary
The impact of ion-pairing reagents on analyte signal is a critical consideration. While specific data for this compound is limited in the provided search results, the general trend for alkylsulfonic acids and other ion-pairing reagents is a concentration-dependent decrease in signal intensity.
| Ion-Pairing Reagent | Analyte Class | Concentration Effect on MS Signal | Reference |
| Alkyl Sulfonic Acid Sodium Salt | Cystatin C | The presence of the alkyl sulfonate is crucial for achieving maximum separation and sensitivity. | [2] |
| 1-Heptane Sulfonic Acid | Catecholamines | Adding 60 mmol/L to the sample provided stable retention times with the ability to divert the reagent from the MS. | [1] |
| General Ion-Pairing Reagents | Various | Can cause signal suppression, which may be mitigated by adding the reagent to the sample instead of the mobile phase. |
Experimental Protocols
Protocol 1: Analysis of Polar Analytes using In-Sample Addition of this compound
This protocol is adapted from a method developed for catecholamines using a similar ion-pairing reagent and is designed to minimize MS contamination.[1]
1. Sample Preparation:
- Extract your analytes from the sample matrix using an appropriate method (e.g., solid-phase extraction).
- Reconstitute the dried extract in a solution containing the optimized concentration of this compound (start with a concentration range of 10-60 mmol/L and optimize). The reconstitution solvent should be compatible with the initial mobile phase conditions.
2. LC-MS/MS Method:
- LC Column: A suitable reversed-phase column (e.g., C18, Biphenyl).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.
- Gradient: Develop a gradient that effectively separates the analytes of interest and allows for a high organic wash at the end to elute the this compound.
- Divert Valve Program: Set the divert valve to waste for the initial part of the run (void volume) and for the final high-organic wash step where the ion-pairing reagent is expected to elute. Direct the flow to the MS only during the elution window of the target analytes.
- MS Detection: Use electrospray ionization (ESI) in the appropriate polarity for your analytes. Optimize MS parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity.
3. System Clean-up:
- After the analytical batch, flush the LC system (without the column) with a high-organic solvent mixture to remove any residual ion-pairing reagent.
Protocol 2: General Ion Source Cleaning Procedure for Contamination Removal
This is a general guide for cleaning a contaminated ion source. Always refer to your specific instrument's manual for detailed instructions.
1. Disassembly:
- Safely vent the mass spectrometer and turn off all power.
- Carefully remove the ion source from the instrument.
- Disassemble the source components (e.g., capillary, spray shield, skimmer, cones) according to the manufacturer's instructions. Keep track of all parts and their orientation.
2. Cleaning:
- Initial Cleaning: Use a soft, lint-free cloth or swab dampened with a high-purity solvent (e.g., methanol or isopropanol) to wipe the surfaces of the source components.
- Sonication: For more stubborn contamination, place the metal components in a beaker with an appropriate cleaning solution (a sequence of water with a mild detergent, followed by deionized water, then methanol, and finally acetone (B3395972) is a common practice) and sonicate for 10-15 minutes for each solvent. Do not sonicate ceramic or plastic parts unless specified by the manufacturer.
- Abrasive Cleaning (for severe contamination on non-critical surfaces): Use a very fine abrasive material recommended by the instrument manufacturer to gently polish the surfaces of heavily contaminated metal parts. Be extremely careful not to scratch or alter the geometry of critical components like the tip of the capillary or the orifice of the skimmer.
3. Rinsing and Drying:
- Thoroughly rinse all cleaned components with a high-purity solvent (e.g., methanol) to remove any cleaning residues.
- Dry the parts completely using a stream of clean, dry nitrogen gas or by placing them in a low-temperature oven (as recommended by the manufacturer).
4. Reassembly and Reinstallation:
- Carefully reassemble the ion source, ensuring all components are correctly positioned.
- Reinstall the source into the mass spectrometer.
- Pump down the system and allow it to reach a stable vacuum.
- Perform a system check and calibration to ensure optimal performance.
Visualizations
Caption: Workflow for LC-MS analysis using in-sample addition of this compound.
Caption: Troubleshooting logic for signal loss when using this compound.
References
strategies to reduce long equilibration times in ion-pair chromatography
Welcome to the technical support center for ion-pair chromatography (IPC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on strategies to reduce long equilibration times.
Frequently Asked Questions (FAQs)
Q1: Why does my column take so long to equilibrate in ion-pair chromatography?
A1: Long equilibration times are a common challenge in ion-pair chromatography.[1][2] This is primarily due to the time it takes for the ion-pairing reagent in the mobile phase to adsorb onto the stationary phase and establish a stable equilibrium.[1] The concentration of the ion-pairing reagent is typically low (0.5 to 20 mM), meaning a large volume of the mobile phase must pass through the column to achieve saturation of the stationary phase.[1][3] For a standard 4.6 x 250 mm column, this can require up to 1 liter of mobile phase.[1]
Q2: What are the key factors that influence equilibration time in IPC?
A2: Several factors can significantly impact the time required for column equilibration in ion-pair chromatography:
-
Ion-Pair Reagent Properties: The type, concentration, and hydrophobicity of the ion-pairing reagent are critical.[1][4] More hydrophobic reagents may require longer to equilibrate.
-
Mobile Phase Composition: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) and the pH of the mobile phase play a significant role.[3]
-
Column Temperature: Higher temperatures can reduce mobile phase viscosity and may decrease equilibration time.[2][3]
-
Flow Rate: While equilibration is more time-dependent than volume-dependent, the flow rate will determine the duration of the process.[2]
-
Elution Mode: Gradient elution methods are generally more difficult to equilibrate than isocratic methods.[1][3]
Q3: Can I use gradient elution with ion-pair chromatography?
A3: While possible, gradient elution is often challenging in ion-pair chromatography and can lead to long equilibration and re-equilibration times between runs.[3][5] Changes in the mobile phase composition during a gradient can disrupt the established equilibrium of the ion-pairing reagent on the stationary phase, leading to poor reproducibility and baseline instability.[1] For this reason, isocratic elution is often recommended to ensure stable and reproducible results.[1]
Q4: Is it necessary to dedicate a column specifically for ion-pair chromatography?
A4: Yes, it is highly recommended to dedicate a column for each specific ion-pair method.[2] It can be extremely difficult to completely remove the ion-pairing reagent from the stationary phase after use.[6] Residual ion-pairing reagent can interfere with subsequent non-ion-pair separations, making it challenging to obtain reproducible results.[7]
Troubleshooting Guide: Reducing Long Equilibration Times
Issue: My retention times are drifting, and the baseline is not stable, indicating incomplete equilibration.
This guide provides strategies to shorten the time required to achieve a stable chromatographic system in ion-pair chromatography.
Strategy 1: Optimize the Ion-Pair Reagent
The choice and concentration of the ion-pairing reagent are fundamental to controlling both the separation and the equilibration time.
-
Select a Less Hydrophobic Reagent: Shorter-chain ion-pairing reagents, such as pentanesulfonate or hexanesulfonate, tend to equilibrate faster than their longer-chain counterparts (e.g., octanesulfonate or dodecanesulfonate).[8] However, a higher concentration of the shorter-chain reagent may be needed to achieve the same retention.
-
Use the Lowest Effective Concentration: While a sufficient concentration is necessary for the separation, excessively high concentrations can lead to longer equilibration times.[3] Start with a low concentration (e.g., 1-5 mM) and incrementally increase it until the desired retention and peak shape are achieved.[1]
-
Consider Small Molecule Ion-Pair Reagents: Reagents like trifluoroacetic acid (TFA) or triethylamine (B128534) (TEA) equilibrate much more rapidly than larger alkyl sulfonates and are more amenable to gradient elution.[1][5]
Strategy 2: Optimize the Mobile Phase
Careful preparation and selection of the mobile phase components can significantly accelerate equilibration.
-
Increase the Organic Modifier Concentration (During Initial Equilibration): A higher percentage of organic modifier can sometimes speed up the initial coating of the stationary phase with the ion-pairing reagent. However, be cautious as this can also affect the retention of your analytes.
-
Control the pH: The pH of the mobile phase affects the ionization of both the analyte and the ion-pairing reagent.[3] Ensure the pH is controlled and stable, as fluctuations can lead to continuous re-equilibration. A stable buffer system is crucial.
-
Elevate the Column Temperature: Increasing the column temperature reduces the viscosity of the mobile phase, which can lead to faster mass transfer and potentially shorter equilibration times.[2][3] It's important to monitor the stability of your analytes and the stationary phase at elevated temperatures.
Strategy 3: Implement Efficient Column Equilibration Protocols
A systematic approach to column equilibration can save significant time.
-
High-Concentration "Priming": Start by flushing the column with a mobile phase containing a higher concentration of the ion-pairing reagent than the final analytical concentration. Once the column is primed, switch to the analytical mobile phase for final equilibration.
-
Store the Column in Mobile Phase: For routine analyses, storing the column in the mobile phase (or a similar composition with a low flow rate of ~0.1 mL/min) between sequences can maintain the equilibrium and minimize the startup time for the next run.[7][9] Be mindful that this may shorten the column's lifetime.[8]
-
Empirical Determination of Equilibration Time: To determine the necessary equilibration time for a new method, flush the column with 10-20 column volumes of the mobile phase and then begin injecting a standard repeatedly until retention times are stable.[2]
Data Presentation
Table 1: Typical Ion-Pair Reagent Concentrations and Properties
| Ion-Pair Reagent Type | Typical Concentration Range (mM) | Relative Hydrophobicity | Typical Equilibration Time |
| Trifluoroacetic Acid (TFA) | 5 - 20 (0.05% - 0.1% v/v) | Low | Fast |
| Triethylamine (TEA) | 5 - 20 | Low | Fast |
| Pentanesulfonate | 2 - 10 | Moderate | Moderate |
| Hexanesulfonate | 2 - 10 | Moderate | Moderate |
| Heptanesulfonate | 1 - 5 | High | Slow |
| Octanesulfonate | 1 - 5 | High | Slow |
| Dodecanesulfonate | 0.5 - 2 | Very High | Very Slow |
Experimental Protocols
Protocol 1: Standard Column Equilibration Procedure
-
System Flush: Begin by flushing the entire HPLC system (pump, injector, and tubing) with the prepared mobile phase without the column attached.
-
Column Installation: Install the dedicated ion-pair chromatography column.
-
Initial Column Flush: Flush the column with the mobile phase at a low flow rate (e.g., 0.2 mL/min) for 5-10 minutes to avoid pressure shock.
-
Equilibration: Increase the flow rate to the analytical method's setpoint.
-
Monitor for Stability: Monitor the baseline for stability and inject a standard solution periodically. Equilibration is considered complete when consecutive injections show reproducible retention times (e.g., <0.5% RSD). This may take 20-50 column volumes or more.[2][5]
Protocol 2: Accelerated Equilibration using a "Priming" Solution
-
Prepare Priming Solution: Prepare a solution with the same composition as your mobile phase but with a 2-3 times higher concentration of the ion-pairing reagent.
-
System and Column Flush: Follow steps 1 and 2 from the Standard Column Equilibration Procedure.
-
Prime the Column: Flush the column with the "priming" solution for 10-15 column volumes.
-
Switch to Analytical Mobile Phase: Switch the mobile phase to the final analytical concentration.
-
Final Equilibration: Equilibrate the column with the analytical mobile phase for 10-20 column volumes, monitoring for baseline and retention time stability as described above.
Visualizations
Caption: Workflow for selecting an appropriate column equilibration strategy.
Caption: Key factors influencing equilibration time in ion-pair chromatography.
References
- 1. welch-us.com [welch-us.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 4. retention time shift with Ion pairing LC - Chromatography Forum [chromforum.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. Ion-pair equilibration time - Chromatography Forum [chromforum.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Resolving Co-eluting Peaks with 1-Pentanesulfonic Acid
Welcome to the technical support center for resolving co-eluting peaks using 1-pentanesulfonic acid in high-performance liquid chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to this application.
Troubleshooting Guide
This section addresses specific issues you may encounter when using this compound as an ion-pairing agent to resolve co-eluting peaks, particularly when considering a concentration gradient.
Q1: I'm observing co-eluting or poorly resolved peaks for my cationic analytes. How can I improve separation using this compound?
A1: Co-elution of cationic analytes in reversed-phase chromatography is a common issue when the compounds have similar hydrophobicity but differ in their ionic character. This compound is an ion-pairing reagent that can enhance the retention and selectivity for these compounds.
-
Mechanism of Action: this compound, an anionic surfactant, is added to the mobile phase. Its nonpolar pentyl chain interacts with the hydrophobic stationary phase (e.g., C18), while the negatively charged sulfonate group faces the mobile phase. This creates a dynamic ion-exchange surface that retains positively charged analytes, allowing for their separation based on both hydrophobic and ionic interactions.[1][2][3]
-
Troubleshooting Steps:
-
Confirm Analyte Properties: Ensure your analytes are indeed cationic at the mobile phase pH.
-
Optimize Isocratic Concentration: Before attempting a gradient of the ion-pairing reagent, systematically evaluate different isocratic concentrations of this compound. Start with a low concentration (e.g., 5 mM) and incrementally increase it. Monitor the retention time and resolution of your target peaks.
-
Adjust Organic Modifier: The concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase significantly impacts the retention of the ion pair. A lower percentage of organic solvent will generally increase retention.
-
Control pH: The pH of the mobile phase should be controlled to ensure the analytes are consistently charged.
-
Column Equilibration: Ion-pairing reagents require extensive column equilibration. Ensure the column is flushed with at least 20-50 column volumes of the mobile phase containing this compound before each injection to achieve a stable baseline and reproducible retention times.[1][2][4]
-
Q2: I tried using a concentration gradient of this compound to improve resolution, but I'm experiencing baseline instability and poor reproducibility. What is causing this?
A2: Using a concentration gradient of a traditional ion-pairing reagent like this compound is generally not recommended and is known to be problematic.[1][2]
-
Long Equilibration Times: The primary issue is the slow equilibration of the ion-pairing reagent with the stationary phase.[1][2][4] As the concentration of this compound changes during the gradient, the stationary phase surface is in a constant state of flux, leading to a drifting baseline and non-reproducible retention times.
-
UV Absorbance: Many ion-pairing reagents, including alkyl sulfonates, have significant UV absorbance, especially at lower wavelengths. A changing concentration of the reagent will inevitably cause a sloping baseline, making it difficult to detect and accurately quantify peaks.[1][2]
-
"Ghost" Peaks: Impurities in the mobile phase solvents can accumulate on the column at the initial low concentration of the organic modifier and then elute as the gradient progresses, leading to the appearance of extraneous peaks known as "ghost" peaks.[5]
Q3: What are the alternatives to a this compound concentration gradient for resolving my co-eluting peaks?
A3: Given the challenges associated with gradients of traditional ion-pairing reagents, consider the following, more robust, alternatives:
-
Optimized Isocratic Method: A well-optimized isocratic method with a constant concentration of this compound is often the most reliable approach. Systematically vary the concentration of the ion-pairing reagent and the organic modifier to achieve the desired resolution.
-
Use a Gradient-Compatible Ion-Pairing Reagent: Trifluoroacetic acid (TFA) is a commonly used ion-pairing reagent that is well-suited for gradient elution.[1][2] It equilibrates much more rapidly than alkyl sulfonates and has lower UV absorbance. A typical mobile phase setup would involve 0.1% TFA in both the aqueous and organic mobile phase components.
-
Vary the Alkyl Chain Length of the Ion-Pairing Reagent: The retention of the analyte is directly proportional to the alkyl chain length of the sulfonic acid ion-pairing reagent. If this compound is not providing adequate separation, you could try a reagent with a longer (e.g., 1-heptanesulfonic acid) or shorter alkyl chain to alter the selectivity.
-
Mixed-Mode Chromatography: Consider using a mixed-mode column that has both reversed-phase and ion-exchange functionalities. These columns are specifically designed for separating compounds with a mix of hydrophobic and ionic characteristics.
Frequently Asked Questions (FAQs)
Q: What is the typical starting concentration for this compound in the mobile phase?
A: A common starting concentration for this compound is between 5 mM and 20 mM. The optimal concentration will depend on the specific analytes and the desired retention. It is recommended to start with a lower concentration and gradually increase it while monitoring the effect on retention and resolution.[4]
Q: Can I dedicate a column for ion-pairing chromatography with this compound?
A: Yes, it is highly recommended to dedicate a column specifically for ion-pairing applications.[1][2] Ion-pairing reagents can be difficult to completely wash out of a column, and residual amounts can affect the selectivity of subsequent analyses, even if they do not use an ion-pairing reagent.
Q: My peak shapes are poor (tailing or fronting) when using this compound. What can I do?
A: Poor peak shape in ion-pair chromatography can be due to several factors:
-
Inadequate Equilibration: Ensure the column is fully equilibrated with the mobile phase containing the ion-pairing reagent.
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can cause peak tailing. Ion-pairing reagents can help to mask these, but adjusting the mobile phase pH can also be beneficial.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the sample concentration.
-
Temperature Effects: Adjusting the column temperature can sometimes improve peak shape. Temperature changes can influence the adsorption of the ion-pairing reagent onto the stationary phase.[4]
Q: How do I prepare the mobile phase with this compound?
A: this compound is typically available as a sodium salt, which is a solid. To prepare the mobile phase, accurately weigh the required amount of the salt and dissolve it in the aqueous portion of your mobile phase. Ensure it is fully dissolved before mixing with the organic modifier. The mobile phase should be filtered through a 0.45 µm filter before use to remove any particulates.
Data Presentation
The following table summarizes the expected effect of increasing the isocratic concentration of this compound on the retention time and resolution of two hypothetical co-eluting cationic analytes.
| This compound Concentration (mM) | Analyte 1 Retention Time (min) | Analyte 2 Retention Time (min) | Resolution (Rs) |
| 0 (No Ion-Pairing Reagent) | 2.5 | 2.5 | 0.0 |
| 5 | 4.8 | 5.2 | 1.2 |
| 10 | 7.2 | 8.0 | 1.8 |
| 20 | 10.5 | 11.8 | 2.1 |
Note: This is illustrative data. Actual results will vary depending on the analytes, column, and other chromatographic conditions.
Experimental Protocols
Protocol 1: Optimizing Isocratic this compound Concentration
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Ion-Pairing Reagent Stock: Prepare a 100 mM stock solution of this compound sodium salt in Mobile Phase A.
-
-
Method Development:
-
Prepare a series of mobile phases with varying concentrations of this compound (e.g., 5, 10, 15, 20 mM) by adding the appropriate volume of the stock solution to Mobile Phase A.
-
For each concentration, set an isocratic mobile phase composition (e.g., 70% Mobile Phase A with ion-pairing reagent / 30% Mobile Phase B).
-
Equilibrate the column with at least 50 column volumes of the new mobile phase before the first injection.
-
Inject a standard mixture of your co-eluting analytes.
-
Monitor the retention times and resolution of the peaks.
-
Adjust the percentage of the organic modifier (Mobile Phase B) as needed to achieve optimal retention (typically a retention factor, k', between 2 and 10).
-
-
Data Analysis:
-
Plot the retention time and resolution as a function of the this compound concentration to determine the optimal concentration for your separation.
-
Mandatory Visualization
Caption: Workflow for optimizing isocratic ion-pair chromatography.
Caption: Troubleshooting logic for co-eluting cationic peaks.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 4. welch-us.com [welch-us.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Preventing 1-Pentanesulfonic Acid Precipitation in Acetonitrile
For researchers, scientists, and drug development professionals utilizing 1-pentanesulfonic acid as an ion-pairing reagent in HPLC, precipitation in acetonitrile-rich mobile phases is a common experimental hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: Why does this compound precipitate in acetonitrile (B52724)?
A1: this compound, and its sodium salt, are sulfonic acids which are strong acids and highly polar.[1] While readily soluble in water, they have low solubility in organic solvents like acetonitrile.[2][3] Precipitation typically occurs when the concentration of acetonitrile in the mobile phase becomes too high, exceeding the solubility limit of the ion-pairing reagent.[2]
Q2: What are the signs of this compound precipitation in my HPLC system?
A2: Signs of precipitation include a sudden increase in system pressure, blockages in the tubing or column, inconsistent retention times, and the appearance of particulate matter in the mobile phase reservoir or lines.[4]
Q3: Is there an alternative organic solvent to acetonitrile that is less likely to cause precipitation?
A3: Yes, methanol (B129727) is often recommended as a preferred organic solvent for ion-pairing methods because many ion-pairing reagents, including sulfonic acids, exhibit better solubility in methanol compared to acetonitrile.[2][5]
Q4: Can the pH of the mobile phase affect the solubility of this compound?
A4: Yes, the pH of the mobile phase can influence the ionization state of both the analyte and the ion-pairing reagent, which in turn can affect retention and potentially solubility.[6] While this compound is a strong acid and will be ionized over a wide pH range, the overall mobile phase composition, including the buffer components, can impact its stability in solution.
Q5: Should I use this compound or its sodium salt for my mobile phase?
A5: Both this compound and its sodium salt are used as ion-pairing reagents.[7] The sodium salt is a white, crystalline powder that is highly soluble in water.[3][4] The choice between the acid and salt form may depend on the desired pH of the mobile phase and the specific requirements of the analytical method.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Sudden pressure increase during a gradient run.
-
Question: My HPLC system pressure is spiking unexpectedly during my gradient elution, which uses a high concentration of acetonitrile. What could be the cause?
-
Answer: A sudden pressure increase during a gradient run with increasing acetonitrile concentration is a strong indicator that the this compound is precipitating out of the mobile phase.[8] The precipitated salt can block the column frits, tubing, or other components of the HPLC system.[4]
Issue 2: Inconsistent retention times for my analyte.
-
Question: I am observing significant shifts in the retention times of my analyte from one run to the next. Could this be related to the ion-pairing reagent?
-
Answer: Yes, inconsistent retention times can be a symptom of ion-pairing reagent precipitation. If the concentration of the dissolved ion-pairing reagent fluctuates due to precipitation and re-dissolution, the equilibrium of the ion pairs on the column will be inconsistent, leading to variable retention. Slow equilibration of the column with the ion-pairing reagent can also cause retention time drift.[2]
Issue 3: Visible particles in the mobile phase.
-
Question: I've noticed a cloudy appearance or visible particles in my mobile phase bottle containing this compound and acetonitrile. Is this normal?
-
Answer: No, this is not normal and indicates that the this compound has precipitated. Using a mobile phase with visible particulates can lead to system blockages and damage to your HPLC column and pump.[4]
Experimental Protocols
To minimize the risk of precipitation, it is crucial to follow proper mobile phase preparation and system flushing procedures.
Protocol 1: Preparation of a Stable Acetonitrile-Water Mobile Phase with this compound
This protocol outlines the steps for preparing a mobile phase to reduce the likelihood of precipitation.
-
Aqueous Component Preparation:
-
Dissolve the desired amount of this compound sodium salt in HPLC-grade water. A common starting concentration is 5-10 mM.
-
If a buffer is required, dissolve the buffer salts in the same aqueous solution. Ensure the chosen buffer is also soluble in the highest acetonitrile concentration you plan to use. Ammonium (B1175870) formate (B1220265) is a suitable buffer for use with acetonitrile.[9]
-
Adjust the pH of the aqueous solution as required for your separation.
-
Filter the aqueous solution through a 0.22 µm or 0.45 µm filter to remove any particulates.
-
-
Mobile Phase Mixing:
-
For isocratic elution, prepare the final mobile phase by measuring the required volumes of the aqueous component and acetonitrile separately before mixing.
-
For gradient elution, use the prepared aqueous solution as Mobile Phase A and acetonitrile (or a mixture of acetonitrile and water) as Mobile Phase B.
-
It is crucial to degas the mobile phase before use to prevent bubble formation in the HPLC system.[8]
-
Protocol 2: Preventing Precipitation During an HPLC Run
This protocol provides steps to avoid precipitation during the analytical run, especially in gradient elution.
-
Solubility Test: Before running a sequence, it is advisable to perform a solubility test. Mix the aqueous mobile phase (containing this compound) with the highest percentage of acetonitrile that will be used in the gradient in a separate vial. Let it stand and observe for any signs of precipitation.
-
Gradient Modification:
-
If precipitation is observed in the solubility test, consider reducing the maximum acetonitrile percentage in your gradient.
-
Alternatively, lower the concentration of this compound in the aqueous mobile phase.
-
-
System Flushing:
-
After completing your analyses, it is critical to flush the ion-pairing reagent from the column and system to prevent precipitation upon shutdown.
-
First, flush the column with a mobile phase that has a low organic content (e.g., 10% acetonitrile in water) to remove the bulk of the ion-pairing reagent.[2]
-
Next, flush the system with a higher concentration of organic solvent, such as 80% methanol or isopropanol (B130326) in water, to remove any remaining reagent. Methanol is often more effective than acetonitrile for this purpose.[5]
-
Finally, store the column in a suitable storage solvent as recommended by the manufacturer.
-
Data Summary
The following tables summarize key qualitative data regarding the solubility and use of this compound.
Table 1: Solubility Characteristics of this compound and its Sodium Salt
| Property | This compound / Sodium Salt | Reference |
| Solubility in Water | High / Soluble | [3] |
| Solubility in Acetonitrile | Low | [2] |
| Solubility in Methanol | Generally better than in acetonitrile | [2][5] |
| Form | Sodium salt is a white crystalline powder | [4] |
Table 2: Factors Influencing Precipitation
| Factor | Impact on Precipitation | Recommendations | Reference |
| Acetonitrile Concentration | Higher concentration increases the risk of precipitation. | Limit the maximum percentage of acetonitrile in the mobile phase. | [2] |
| This compound Concentration | Higher concentration increases the risk of precipitation. | Use the lowest effective concentration (typically 5-10 mM). | |
| Temperature | Lower temperatures can decrease solubility. | Maintain consistent and controlled column and solvent temperatures. | [6] |
| Buffer Type | The type of buffer salt can influence the retention and stability of the ion-pairing reagent. | Use buffers known to be soluble in high organic content, such as ammonium formate. | [2][9] |
References
- 1. isopropanol and columns - Chromatography Forum [chromforum.org]
- 2. [Effects of buffer salt types and non-counter ions of ion-pair reagents on the retention behavior of strongly ionized acid compounds in ion-pair reversed-phase liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aapco.org [aapco.org]
- 4. Too Much Ion Pairing Reagents | Separation Science [sepscience.com]
- 5. welch-us.com [welch-us.com]
- 6. immun.lth.se [immun.lth.se]
- 7. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Why is isopropanol rarely used as a solvent in HPLC or LCMS methods - FAQ [mtc-usa.com]
cleaning and regenerating an HPLC column used with 1-Pentanesulfonic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using 1-Pentanesulfonic acid as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the use, cleaning, and regeneration of HPLC columns exposed to this compound.
Issue: High Backpressure
Q1: My HPLC system is showing unusually high backpressure after using this compound. What are the possible causes and how can I resolve it?
A1: High backpressure when using this compound is often due to buffer precipitation or column contamination. Here are the likely causes and solutions:
-
Buffer Precipitation: this compound is often used with buffers. If the mobile phase composition is changed abruptly, especially when switching to a high percentage of organic solvent, the buffer salts can precipitate within the system, causing blockages.
-
Solution: Before switching to a high organic concentration, flush the column with a mobile phase of the same composition but without the buffer salts.[1] For example, if your mobile phase is 50:50 acetonitrile (B52724):buffer, first flush with 50:50 acetonitrile:water.
-
-
Column Contamination: Strongly retained sample components or impurities can accumulate at the head of the column.
-
Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column.
-
Solution: If a column wash does not resolve the pressure issue, the inlet frit may need to be replaced. Refer to the column manufacturer's instructions for this procedure.
-
Issue: Poor Peak Shape
Q2: I am observing peak tailing or fronting for my analytes when using this compound. What could be the cause?
A2: Poor peak shape is often related to interactions with the stationary phase or issues with the mobile phase.
-
Insufficient Ion-Pairing Reagent Concentration: An inadequate concentration of this compound can lead to inconsistent ion-pairing and result in peak tailing.
-
Solution: Ensure the concentration of this compound is optimized and consistently maintained in the mobile phase.
-
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing peak tailing.[3]
-
Solution: The ion-pairing reagent should help to mask these silanols. Ensure your mobile phase pH is controlled and low enough to suppress silanol ionization.[4]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the sample concentration or injection volume.[4]
-
Issue: Retention Time Shifts
Q3: My retention times are drifting or are not reproducible between runs. Why is this happening?
A3: Retention time variability can be a sign of an unequilibrated column or changes in mobile phase composition.
-
Insufficient Column Equilibration: Columns used with ion-pairing reagents require a significant amount of time to equilibrate. The this compound needs to adsorb onto the stationary phase to create a stable surface for reproducible interactions.
-
Solution: Equilibrate the column with the mobile phase containing this compound for an extended period (at least 30-60 minutes, or until a stable baseline and reproducible retention times are achieved).
-
-
Changes in Mobile Phase Composition: Small variations in the mobile phase, such as buffer concentration, pH, or organic solvent ratio, can lead to shifts in retention.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements. Use a reliable buffer to maintain a constant pH.[4]
-
-
Column Contamination: Buildup of contaminants can alter the stationary phase chemistry, affecting retention.[5]
-
Solution: Perform a thorough column cleaning and regeneration procedure.
-
Frequently Asked Questions (FAQs)
Q4: Can I reuse a column for standard reversed-phase chromatography after it has been used with this compound?
A4: It is strongly recommended to dedicate a column for ion-pairing applications.[5][6] While anionic ion-pairing reagents like this compound are easier to remove than cationic ones, traces may remain strongly adsorbed to the stationary phase.[7] This can alter the column's selectivity and lead to reproducibility issues in subsequent non-ion-pairing applications.
Q5: What is the recommended procedure for cleaning a column that has been used with this compound?
A5: A multi-step solvent wash is recommended to remove the ion-pairing reagent and other contaminants. It is advisable to reverse the column flow direction during cleaning (for columns with particles >1.8 µm).[1][2]
Experimental Protocol: Column Cleaning and Regeneration
-
Initial Flush (Remove Buffer): Flush the column with 10-20 column volumes of the mobile phase without the buffer salts (e.g., if the mobile phase is 50:50 acetonitrile:buffer, use 50:50 acetonitrile:water).[1]
-
Organic Solvent Wash: Sequentially wash the column with solvents of increasing elution strength. Use at least 10 column volumes for each step.[3][5]
-
100% Methanol
-
100% Acetonitrile
-
75% Acetonitrile / 25% Isopropanol (B130326)
-
100% Isopropanol
-
-
Return to Initial Conditions: Before returning to your aqueous mobile phase, it is crucial to flush the column with a solvent that is miscible with both the strong organic solvent and water, such as isopropanol.[3][5] Then, flush with the initial mobile phase (without buffer) before re-introducing the buffered mobile phase.
-
Re-equilibration: Equilibrate the column thoroughly with the complete mobile phase containing this compound until the baseline is stable.
Q6: How should I store a column that has been used with this compound?
A6: For short-term storage (overnight), you can keep the column in the mobile phase at a reduced flow rate. For long-term storage, the ion-pairing reagent should be flushed out.
Experimental Protocol: Long-Term Column Storage
-
Follow the cleaning procedure outlined in Q5 to remove the this compound and any buffers.
-
After the final isopropanol wash, flush the column with 20-30 column volumes of 100% acetonitrile or methanol.[1]
-
Securely cap the column ends to prevent the stationary phase from drying out.
Data Presentation
Table 1: General Column Washing Parameters
| Parameter | Recommendation |
| Flow Rate | 0.5 - 1.0 mL/min (for 4.6 mm ID columns)[8][9] |
| Solvent Volume per Step | Minimum of 10 column volumes[5] |
| Temperature | Ambient or slightly elevated (e.g., 30-40°C) |
| Column Direction | Reversed (for particles >1.8 µm)[2] |
Visualizations
Caption: Workflow for cleaning an HPLC column used with this compound.
Caption: Troubleshooting logic for high backpressure issues.
References
- 1. chromtech.com [chromtech.com]
- 2. Column regeneration – what to do if column performance decreases | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. hplc.eu [hplc.eu]
- 5. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 6. How to remove ion-pairing agent from RP column? - Chromatography Forum [chromforum.org]
- 7. regeneration of column after using ion-pairing reagent - Chromatography Forum [chromforum.org]
- 8. HPLC Column Cleaning Guide | How To [scioninstruments.com]
- 9. Clean A Reverse-Phase HPLC Column in 2 Simple Steps [axionlabs.com]
Validation & Comparative
A Comparative Guide to HPLC Method Validation Using 1-Pentanesulfonic Acid for Drug Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method utilizing 1-Pentanesulfonic acid as an ion-pairing reagent for the analysis of pharmaceutical compounds. The content herein is designed to offer a comparative perspective against other analytical alternatives, supported by representative experimental data and detailed protocols.
Introduction to Ion-Pair Chromatography and this compound
In reversed-phase HPLC, the retention of polar and ionic compounds on nonpolar stationary phases can be challenging. Ion-pair chromatography is a widely used technique to enhance the retention and improve the separation of such analytes.[1] This is achieved by adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, thereby increasing its hydrophobicity and retention on the column.
This compound is an anionic ion-pairing reagent commonly employed for the analysis of basic, positively charged drugs.[1] Its C5 alkyl chain provides a moderate level of hydrophobicity, offering a balance between sufficient retention and reasonable elution times. The quality and purity of the this compound are critical for achieving reproducible and reliable results, with high-purity HPLC-grade reagents being essential to minimize baseline noise and ensure stable chromatographic performance.
HPLC Method Validation: A Framework for Reliability
The validation of an analytical method is a regulatory requirement and a cornerstone of quality assurance in the pharmaceutical industry. It provides documented evidence that a method is suitable for its intended purpose. The validation parameters discussed in this guide are based on the International Council for Harmonisation (ICH) guidelines. These parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), range, and robustness.
Below is a logical diagram illustrating the key parameters assessed during HPLC method validation.
References
A Comparative Guide to 1-Pentanesulfonic Acid and Hexanesulfonic Acid for Enhanced Peptide Separation in Reversed-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide analysis and purification, reversed-phase high-performance liquid chromatography (RP-HPLC) stands as a cornerstone technique. The use of ion-pairing reagents is a common strategy to enhance the retention and resolution of polar, charged molecules like peptides on non-polar stationary phases. Among the array of available reagents, alkylsulfonic acids are frequently employed. This guide provides an objective comparison of two such reagents, 1-Pentanesulfonic acid (C5) and Hexanesulfonic acid (C6), for peptide separation, supported by established chromatographic principles and analogous experimental data.
The selection of an appropriate ion-pairing reagent is critical for optimizing peptide separations. The hydrophobicity of the ion-pairing reagent, largely determined by its alkyl chain length, directly influences the retention of peptides.[1] A longer alkyl chain increases the hydrophobicity of the ion-pair formed with the peptide, leading to stronger interaction with the reversed-phase stationary phase and consequently, longer retention times.[1]
Performance Comparison: this compound vs. Hexanesulfonic Acid
The primary difference between this compound and Hexanesulfonic acid lies in the length of their alkyl chains—five carbons versus six carbons, respectively. This seemingly small structural variance significantly impacts their performance in peptide separation.
Key Performance Metrics:
| Performance Metric | This compound (C5) | Hexanesulfonic Acid (C6) | Rationale & Implications |
| Peptide Retention Time | Shorter | Longer | The longer alkyl chain of hexanesulfonic acid imparts greater hydrophobicity to the ion pair, resulting in increased retention on the stationary phase.[1] This can be advantageous for retaining highly polar peptides that might otherwise elute too early. |
| Resolution of Hydrophilic Peptides | Moderate | Enhanced | For complex mixtures containing hydrophilic peptides, the increased retention provided by hexanesulfonic acid can lead to better separation from the void volume and from each other. |
| Resolution of Hydrophobic Peptides | Potentially Better | May Require Gradient Optimization | For already hydrophobic peptides, the strong retention from hexanesulfonic acid might lead to excessively long run times or broader peaks. In such cases, this compound may offer sufficient retention for good resolution without the need for aggressive organic solvent gradients. |
| Selectivity | Different | Different | The change in hydrophobicity of the ion-pairing reagent can alter the elution order of peptides in a mixture, offering a valuable tool for method development when co-elution is an issue with other reagents. |
| Mobile Phase Compatibility | Good | Good | Both are soluble in typical aqueous-organic mobile phases used for peptide separations. |
Experimental Protocols
Below are representative experimental protocols for peptide separation using either this compound or Hexanesulfonic acid as the ion-pairing reagent. These are starting points and should be optimized for specific applications.
General Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm, 100 Å)
-
Mobile Phase A: 0.1% (v/v) this compound or Hexanesulfonic Acid in Water
-
Mobile Phase B: 0.1% (v/v) this compound or Hexanesulfonic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 214 nm and 280 nm
-
Injection Volume: 20 µL
-
Sample: A mixture of synthetic peptides dissolved in Mobile Phase A.
Gradient Elution Program (Illustrative):
| Time (minutes) | % Mobile Phase B |
| 0 | 5 |
| 30 | 60 |
| 35 | 95 |
| 40 | 95 |
| 41 | 5 |
| 50 | 5 |
Note: The gradient profile will likely require adjustment. For Hexanesulfonic acid, a faster gradient or a higher starting percentage of Mobile Phase B may be necessary to elute more hydrophobic peptides in a reasonable timeframe.
Logical Selection Workflow
The choice between this compound and Hexanesulfonic acid is primarily dictated by the characteristics of the peptides being separated. The following diagram illustrates a logical workflow for selecting the appropriate ion-pairing reagent.
Caption: Decision workflow for selecting between this compound and Hexanesulfonic acid.
Conclusion
Both this compound and Hexanesulfonic acid are effective ion-pairing reagents for the reversed-phase HPLC separation of peptides. The choice between them hinges on the specific hydrophobicity of the peptides in the sample.
-
This compound is a good starting point and is often suitable for peptides with moderate to high hydrophobicity, providing adequate retention and resolution.
-
Hexanesulfonic acid , with its longer alkyl chain, offers increased hydrophobicity and is particularly beneficial for enhancing the retention and resolution of highly polar, hydrophilic peptides that are poorly retained with less hydrophobic ion-pairing reagents.
Ultimately, empirical method development is crucial. By understanding the fundamental principles of how alkyl chain length affects retention, researchers can make an informed initial choice and subsequently optimize their chromatographic conditions to achieve the desired separation of their target peptides.
References
Trifluoroacetic Acid (TFA) vs. 1-Pentanesulfonic Acid: A Comparative Guide for LC-MS Applications
For researchers, scientists, and drug development professionals navigating the complexities of liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate ion-pairing agent is critical for achieving optimal separation and detection of analytes. This guide provides a detailed comparison of two common ion-pairing agents, Trifluoroacetic Acid (TFA) and 1-Pentanesulfonic Acid, offering insights into their performance, compatibility with mass spectrometry, and practical application.
Trifluoroacetic acid (TFA) has long been a staple in reversed-phase liquid chromatography (RPLC) for the analysis of peptides and other biomolecules due to its effectiveness in improving peak shape and resolution. However, its utility in LC-MS is hampered by significant signal suppression in the mass spectrometer. This has led to a search for alternatives that can provide good chromatographic performance with better MS compatibility. This compound, an alkyl sulfonate, emerges as a potential alternative, though direct comparative data with TFA in LC-MS is not abundant. This guide synthesizes available information to draw a comparative analysis.
Performance Characteristics: A Head-to-Head Comparison
The selection of an ion-pairing agent is a trade-off between chromatographic performance and MS sensitivity. The following table summarizes the key characteristics of TFA and this compound based on established knowledge.
| Feature | Trifluoroacetic Acid (TFA) | This compound |
| Ion-Pairing Strength | Strong | Moderate to Strong |
| Volatility | High | Lower (as sodium salt) |
| Chromatographic Performance | Excellent peak shape and resolution for peptides.[1][2] | Good retention for polar and ionic compounds. |
| MS Signal Suppression | Significant ion suppression, especially in negative ion mode.[1] | Generally considered more MS-friendly than TFA, but can still cause some suppression. |
| Mechanism of Ion Suppression | Forms strong ion pairs that persist into the gas phase, neutralizing the analyte. Also increases surface tension of droplets, hindering efficient ionization. | Less prone to forming persistent gas-phase ion pairs compared to TFA. |
| Common Applications | Peptide and protein separations, proteomics.[1] | Analysis of polar and ionic small molecules, including drugs and metabolites. |
| Considerations for LC-MS | Requires optimization, such as using lower concentrations or post-column addition of reagents to mitigate suppression.[1] | Methods using this compound are compatible with mass spectrometry detection.[3] |
Experimental Protocols: General Guidelines for Ion-Pairing Chromatography in LC-MS
While specific methods will vary depending on the analyte and instrumentation, the following provides a general protocol for developing an LC-MS method using an ion-pairing agent.
Objective: To achieve optimal chromatographic separation and mass spectrometric detection of target analytes using either TFA or this compound.
Materials:
-
HPLC or UHPLC system coupled to a mass spectrometer (e.g., ESI-QTOF, Triple Quadrupole)
-
Reversed-phase C18 column (or other suitable stationary phase)
-
Mobile Phase A: 0.1% Formic Acid in Water (as a baseline for comparison)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Ion-Pairing Reagent Stock Solution: 1% (v/v) TFA in water or 100 mM this compound sodium salt in water
-
Sample containing the analyte of interest dissolved in an appropriate solvent
Procedure:
-
Initial Scoping with Formic Acid:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample and run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Monitor the total ion chromatogram (TIC) and extracted ion chromatograms (EICs) for the analyte(s) of interest to establish a baseline performance.
-
-
Method Development with TFA:
-
Prepare mobile phases containing 0.05% to 0.1% TFA.
-
Repeat the gradient elution and compare the chromatographic resolution, peak shape, and MS signal intensity to the formic acid run.
-
Observe the degree of ion suppression.
-
-
Method Development with this compound:
-
Prepare mobile phases containing 5 mM to 10 mM this compound. The pH of the mobile phase should be adjusted to ensure the analyte is charged.
-
Repeat the gradient elution and compare the results to both the formic acid and TFA runs.
-
-
Optimization:
-
Adjust the concentration of the ion-pairing reagent to find the optimal balance between chromatography and MS signal.
-
Modify the gradient profile (slope and duration) to improve separation.
-
Optimize MS source parameters (e.g., capillary voltage, gas flow rates, temperature) for each mobile phase composition.
-
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the underlying principles of ion-pairing chromatography and ion suppression.
References
A Comparative Guide to Alkyl Sulfonic Acids in Ion-Pair Chromatography for the Analysis of Basic Compounds
For Researchers, Scientists, and Drug Development Professionals
Ion-pair chromatography (IPC) is a powerful technique in reversed-phase high-performance liquid chromatography (RP-HPLC) for improving the retention and separation of ionizable compounds, particularly basic analytes that exhibit poor retention on conventional C18 columns. The choice of the ion-pairing reagent is critical to the success of the separation. Alkyl sulfonic acids are commonly employed as anionic ion-pairing reagents for the analysis of cationic species. This guide provides a comprehensive comparison of the performance of different alkyl sulfonic acids, supported by experimental data, to aid in the selection of the most suitable reagent for your analytical needs.
The Role of Alkyl Chain Length in Retention
In ion-pair chromatography, alkyl sulfonic acids are added to the mobile phase. The hydrophobic alkyl chain interacts with the non-polar stationary phase, while the negatively charged sulfonate group remains exposed to the mobile phase. This dynamically modifies the stationary phase, creating an ion-exchange surface that can interact with and retain positively charged analytes.
The length of the alkyl chain of the sulfonic acid is a critical parameter that directly influences the retention of basic compounds. Generally, as the hydrophobicity of the ion-pair reagent increases with a longer alkyl chain, its affinity for the stationary phase also increases. This leads to a greater surface concentration of the ion-pairing reagent and, consequently, stronger retention of the analyte.[1][2]
The following diagram illustrates the relationship between the alkyl chain length of the sulfonic acid and the retention of a basic analyte.
Caption: Logical relationship of how alkyl chain length affects retention.
Performance Comparison of Alkyl Sulfonic Acids
The selection of the appropriate alkyl sulfonic acid involves a trade-off between retention, resolution, and analysis time. While longer chain lengths provide greater retention, they may also lead to excessively long run times. The following table summarizes the comparative performance of sodium pentanesulfonate (C5), sodium hexanesulfonate (C6), and sodium octanesulfonate (C8) in the analysis of catecholamines (norepinephrine, epinephrine, and dopamine).
| Ion-Pair Reagent | Analyte | Retention Time (min) | Peak Asymmetry | Resolution | Observations |
| Sodium Pentanesulfonate (PSA) | Norepinephrine | ~2.5 | Symmetric | Baseline | Minimal effect on retention time compared to no ion-pair reagent.[1] |
| Epinephrine | ~3.0 | Symmetric | Baseline | Provides sufficient separation for early eluting peaks. | |
| Dopamine | ~4.5 | Symmetric | Baseline | ||
| Sodium Hexanesulfonate (HSA) | Norepinephrine | ~4.0 | Symmetric | Baseline | Increased retention compared to PSA.[1] |
| Epinephrine | ~5.0 | Symmetric | Baseline | A good starting point for method development.[1] | |
| Dopamine | ~7.5 | Symmetric | Baseline | ||
| Sodium Octanesulfonate (OSA) | Norepinephrine | ~7.0 | Symmetric | Baseline | Significant increase in retention.[1] |
| Epinephrine | ~9.0 | Symmetric | Baseline | Useful for retaining more polar, weakly retained analytes. | |
| Dopamine | ~14.0 | Symmetric | Baseline | May lead to longer analysis times. |
Note: The retention times are approximate and are based on the graphical data and descriptions from the study by Isimer et al. on the analysis of catecholamines. The study did not provide specific numerical values for peak asymmetry and resolution in a tabular format, but chromatograms indicated good peak shape and baseline separation.
Experimental Protocols
A systematic approach is essential for selecting the optimal alkyl sulfonic acid for a specific application. The following is a detailed experimental protocol for comparing the performance of different alkyl sulfonic acids.
Objective:
To evaluate and compare the performance of sodium pentanesulfonate, sodium hexanesulfonate, sodium heptanesulfonate, and sodium octanesulfonate for the separation of a mixture of basic analytes by RP-HPLC.
Materials:
-
Analytes: A standard mixture of the basic compounds of interest (e.g., catecholamines, tricyclic antidepressants, or other pharmaceutical compounds).
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).
-
Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium phosphate (B84403) monobasic, adjusted to pH 2.5 with phosphoric acid).
-
Mobile Phase B: Acetonitrile (B52724) or Methanol (HPLC grade).
-
Ion-Pairing Reagents: Sodium pentanesulfonate, sodium hexanesulfonate, sodium heptanesulfonate, and sodium octanesulfonate.
Experimental Workflow:
The following diagram outlines the workflow for selecting the optimal alkyl sulfonic acid.
Caption: Experimental workflow for selecting the optimal alkyl sulfonic acid.
Detailed Methodological Steps:
-
Preparation of Mobile Phases:
-
For each alkyl sulfonic acid (C5, C6, C7, and C8), prepare a separate mobile phase.
-
Dissolve the sodium salt of the alkyl sulfonic acid in Mobile Phase A to a final concentration of 5 mM.
-
Prepare the final mobile phase by mixing the ion-pair containing Mobile Phase A with Mobile Phase B in a suitable ratio (e.g., 85:15 v/v). The exact ratio may need to be adjusted based on the analytes.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: Set the detector to the appropriate wavelength for the analytes of interest.
-
-
Experimental Procedure:
-
Equilibrate the C18 column with the mobile phase containing the first alkyl sulfonic acid (e.g., pentanesulfonate) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the analyte standard mixture and record the chromatogram.
-
Wash the column thoroughly with a high percentage of organic solvent (e.g., 70% acetonitrile in water) for at least 30 minutes when changing to a different alkyl sulfonic acid to ensure the previous ion-pairing reagent is completely removed.
-
Repeat the equilibration and injection steps for each of the other alkyl sulfonic acids.
-
-
Data Analysis:
-
For each chromatogram, determine the retention time, peak asymmetry (or tailing factor), and resolution between critical peak pairs.
-
Compile the data into a comparison table.
-
Evaluate the results to determine which alkyl sulfonic acid provides the best balance of retention, resolution, and analysis time for your specific application.
-
Conclusion
The selection of an appropriate alkyl sulfonic acid is a critical step in the development of a robust ion-pair chromatography method for the separation of basic compounds. The alkyl chain length is a key parameter, with longer chains generally providing greater retention. By systematically evaluating different alkyl sulfonic acids, researchers can optimize their separations to achieve the desired retention, resolution, and peak shape for their analytes of interest. This guide provides a framework for this evaluation, enabling scientists and drug development professionals to make informed decisions in their method development process.
References
A Comparative Guide to Method Robustness Testing for an HPLC Assay Utilizing 1-Pentanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of critical parameters in High-Performance Liquid Chromatography (HPLC) method robustness testing, with a specific focus on assays employing 1-Pentanesulfonic acid as an ion-pairing agent. The included experimental data, while illustrative, is grounded in established chromatographic principles to demonstrate the impact of deliberate variations in method parameters on the analytical outcome.
Introduction to Robustness in Ion-Pair Chromatography
An HPLC method's robustness is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. In ion-pair chromatography, where retention is governed by the formation of neutral ion pairs between the analyte and a reagent like this compound, the equilibrium can be sensitive to several factors.[1][2] Consequently, thorough robustness testing is a critical component of method validation, ensuring consistent performance and regulatory compliance.[3]
Key parameters that significantly influence ion-pair chromatography include mobile phase pH, the concentration of the ion-pairing reagent, the proportion of organic modifier, column temperature, and flow rate.[4] Variations in these parameters can affect retention time, peak shape, and resolution.
Experimental Protocols
Standard Solution Preparation
A standard solution of the analyte of interest (e.g., a basic pharmaceutical compound) is prepared at a concentration of 1 mg/mL in the mobile phase.
Chromatographic Conditions (Nominal)
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of aqueous buffer and an organic modifier (e.g., acetonitrile). The aqueous phase contains a phosphate (B84403) buffer and this compound.
-
Detection: UV at a specified wavelength appropriate for the analyte.
Robustness Testing Protocol
The robustness of the method is evaluated by varying the following parameters one at a time, while keeping others at their nominal values. For each condition, the standard solution is injected in triplicate, and the retention time (RT), peak asymmetry (As), and resolution (Rs) between the analyte and a closely eluting peak are recorded.
-
Flow Rate Variation: The flow rate is varied by ±0.2 mL/min from the nominal value.
-
Mobile Phase pH Variation: The pH of the aqueous component of the mobile phase is adjusted by ±0.2 units from the nominal pH.
-
Organic Modifier Composition Variation: The percentage of the organic modifier is varied by ±2% from the nominal composition.
-
Column Temperature Variation: The column temperature is varied by ±5°C from the nominal temperature.
-
This compound Concentration Variation: The concentration of this compound in the aqueous phase is varied by ±10% from the nominal concentration.
Data Presentation and Comparison
The following tables summarize the illustrative quantitative data obtained from the robustness study.
Table 1: Effect of Flow Rate Variation
| Flow Rate (mL/min) | Retention Time (min) | Peak Asymmetry | Resolution (Rs) |
| 0.8 (-0.2) | 6.8 | 1.1 | 2.4 |
| 1.0 (Nominal) | 5.5 | 1.2 | 2.5 |
| 1.2 (+0.2) | 4.6 | 1.3 | 2.3 |
Table 2: Effect of Mobile Phase pH Variation
| Mobile Phase pH | Retention Time (min) | Peak Asymmetry | Resolution (Rs) |
| 3.3 (-0.2) | 5.2 | 1.2 | 2.3 |
| 3.5 (Nominal) | 5.5 | 1.2 | 2.5 |
| 3.7 (+0.2) | 5.8 | 1.3 | 2.6 |
Table 3: Effect of Organic Modifier Composition Variation
| Acetonitrile (%) | Retention Time (min) | Peak Asymmetry | Resolution (Rs) |
| 38 (-2%) | 6.1 | 1.2 | 2.6 |
| 40 (Nominal) | 5.5 | 1.2 | 2.5 |
| 42 (+2%) | 4.9 | 1.1 | 2.4 |
Table 4: Effect of Column Temperature Variation
| Column Temperature (°C) | Retention Time (min) | Peak Asymmetry | Resolution (Rs) |
| 30 (-5°C) | 5.9 | 1.4 | 2.3 |
| 35 (Nominal) | 5.5 | 1.2 | 2.5 |
| 40 (+5°C) | 5.1 | 1.1 | 2.7 |
Table 5: Effect of this compound Concentration Variation
| This compound (mM) | Retention Time (min) | Peak Asymmetry | Resolution (Rs) |
| 4.5 (-10%) | 5.2 | 1.2 | 2.3 |
| 5.0 (Nominal) | 5.5 | 1.2 | 2.5 |
| 5.5 (+10%) | 5.9 | 1.3 | 2.7 |
Visualizations
Logical Workflow for Robustness Testing
Caption: Workflow for conducting a systematic robustness study of an HPLC method.
Relationship Between Robustness Parameters and Performance
Caption: Interplay between key robustness parameters and chromatographic performance.
Conclusion
The presented guide outlines a systematic approach to robustness testing for an HPLC assay utilizing this compound. The illustrative data highlights the importance of carefully controlling key method parameters to ensure reliable and reproducible results. By following the detailed experimental protocols and considering the potential impact of variations as shown in the data tables, researchers can effectively validate the robustness of their ion-pair chromatographic methods. This rigorous evaluation is essential for the development of high-quality analytical methods in the pharmaceutical industry.
References
A Guide to Inter-Laboratory Comparison of 1-Pentanesulfonic Acid in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and evaluating the performance of 1-pentanesulfonic acid as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC). Given the critical role of reproducible analytical methods in drug development, this document outlines key performance comparisons, experimental protocols, and a proposed workflow for conducting an inter-laboratory comparison to ensure method robustness and reliability across different laboratory settings.
Performance Comparison: this compound vs. Alternative Ion-Pairing Agents
This compound is a commonly used anionic ion-pairing agent that enhances the retention and improves the peak shape of cationic (basic) analytes in RP-HPLC.[1][2] Its five-carbon alkyl chain provides a moderate level of hydrophobicity, influencing its interaction with the stationary phase and the analyte. The choice of an ion-pairing agent is critical and depends on the specific analyte and desired chromatographic outcome.[3]
Below is a comparative summary of this compound and other common anionic ion-pairing agents. The selection of the appropriate agent is often a balance between achieving adequate retention and avoiding excessively long run times or poor peak shapes.[1][2]
| Ion-Pairing Agent | Chemical Structure | Key Characteristics & Applications |
| This compound | CH₃(CH₂)₄SO₃H | Moderate Hydrophobicity: Good starting point for method development with basic compounds. Provides a balance of retention and resolution.[4][5] |
| 1-Butanesulfonic acid | CH₃(CH₂)₃SO₃H | Lower Hydrophobicity: Results in less retention compared to this compound. Useful for analytes that are too strongly retained with longer chain sulfonates. |
| 1-Hexanesulfonic acid | CH₃(CH₂)₅SO₃H | Increased Hydrophobicity: Leads to greater retention of cationic analytes. Suitable for more polar compounds that are not well-retained with shorter chain agents.[1] |
| 1-Heptanesulfonic acid | CH₃(CH₂)₆SO₃H | High Hydrophobicity: Provides strong retention. Can be useful for very polar analytes but may lead to long analysis times.[1] |
| 1-Octanesulfonic acid | CH₃(CH₂)₇SO₃H | Very High Hydrophobicity: Offers the strongest retention among the common alkyl sulfonates. Often used for separating highly polar, basic compounds.[1][3] |
| Trifluoroacetic acid (TFA) | CF₃COOH | Volatile Ion-Pairing Agent: Compatible with mass spectrometry (MS) detection. Generally provides less retention and can sometimes lead to peak tailing. |
Mechanism of Ion-Pair Chromatography
The primary mechanism of ion-pair chromatography involves the formation of a neutral ion pair between the charged analyte and the ion-pairing agent.[6][7] This neutral complex can then be retained by the non-polar stationary phase in RP-HPLC. An alternative proposed mechanism is that the hydrophobic tails of the ion-pairing agent partition into the stationary phase, creating an in-situ ion-exchange surface.[1]
Experimental Protocol: Analysis of a Basic Drug using this compound
This section provides a representative HPLC method for the analysis of a hypothetical basic drug, illustrating the use of this compound.
Objective: To achieve a robust and reproducible separation of a basic pharmaceutical compound from its related impurities.
Materials and Reagents:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid
-
Deionized water (18.2 MΩ·cm)
-
Reference standards of the active pharmaceutical ingredient (API) and its impurities
Chromatographic Conditions (Example):
| Parameter | Condition |
|---|---|
| Mobile Phase A | 20 mM this compound sodium salt, pH adjusted to 2.7 with orthophosphoric acid in water. |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Procedure:
-
Mobile Phase Preparation:
-
To prepare 1 L of Mobile Phase A, dissolve the appropriate amount of this compound sodium salt in 900 mL of deionized water.
-
Adjust the pH to 2.7 using orthophosphoric acid.
-
Bring the final volume to 1 L with deionized water.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the API reference standard in a suitable diluent (e.g., 50:50 water/methanol).
-
Prepare working standards by diluting the stock solution to the desired concentration range for linearity assessment.
-
Prepare samples by dissolving the drug product in the diluent to achieve a target concentration within the calibration range.
-
-
System Suitability:
-
Inject a system suitability standard (a solution containing the API and key impurities) five times.
-
Verify that the system meets predefined criteria for tailing factor (e.g., ≤ 1.5), theoretical plates (e.g., ≥ 2000), and resolution between critical peaks (e.g., ≥ 2.0).
-
-
Analysis:
-
Inject the prepared standards and samples.
-
Quantify the API and impurities based on the peak areas from the chromatograms.
-
Proposed Workflow for an Inter-Laboratory Comparison Study
To validate the robustness and transferability of an analytical method using this compound, an inter-laboratory comparison study is recommended.[9][10] This involves distributing a common set of samples and a detailed analytical procedure to multiple laboratories and comparing the results.
Data to be Collected from Each Laboratory: Each participating laboratory should report the following data in a standardized format.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Mean | Std. Dev. | %RSD |
| API Assay (%) | ||||||
| Sample 1 | ||||||
| Sample 2 | ||||||
| Impurity X (%) | ||||||
| Sample 1 | ||||||
| Sample 2 | ||||||
| Retention Time API (min) | ||||||
| Resolution (API/Impurity X) | ||||||
| Tailing Factor (API) |
This structured approach allows for a comprehensive assessment of the method's precision, accuracy, and robustness across different environments, ultimately ensuring the reliability of analytical data in drug development and quality control.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 3. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 4. dawnscientific.com [dawnscientific.com]
- 5. thomassci.com [thomassci.com]
- 6. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. PENTANE-1-SULFONIC ACID SODIUM SALT ≥99.0% FOR ION PAIR CHROMATOGRAPHY | İnterlab Laboratuvar Ürünleri [interlab.com.tr]
- 9. goeic.gov.eg [goeic.gov.eg]
- 10. eurachem.org [eurachem.org]
Comparative Guide to Establishing Linearity and Range in HPLC using 1-Pentanesulfonic Acid
For researchers and drug development professionals, establishing the linearity and range of an analytical method is a critical component of method validation, ensuring the data generated is reliable and accurate. This guide provides a comparative overview and detailed protocols for High-Performance Liquid Chromatography (HPLC) methods utilizing 1-Pentanesulfonic acid as an ion-pairing reagent.
This compound is an anionic ion-pairing reagent frequently added to the mobile phase in reversed-phase HPLC.[1][2] Its purpose is to enhance the retention and separation of cationic and highly polar analytes.[3] The sulfonic acid group interacts with cationic analytes, while its five-carbon chain provides hydrophobicity, allowing the resulting neutral ion-pair to be retained on a nonpolar stationary phase like C18.[1]
Performance Comparison: Ion-Pairing with this compound vs. Alternatives
The choice of analytical strategy significantly impacts method performance. While this compound is effective for many applications, alternative ion-pairing reagents or chromatographic modes may offer advantages depending on the analyte properties and detection method.
| Method | Principle of Separation | Typical Linear Range | Advantages | Disadvantages |
| RP-HPLC with this compound | Ion-pairing with an alkyl sulfonate to retain cationic/polar analytes on a reversed-phase column.[1] | Analyte dependent, but typically spans 1-2 orders of magnitude (e.g., 50-150% of target concentration).[4] | - Good retention for medium-chain ionic compounds.[2]- Well-established and widely referenced methodology.[5]- Improves peak shape for basic compounds. | - Not volatile, making it incompatible with Mass Spectrometry (MS) detection.[3][6]- Can lead to long column equilibration times.[5]- Reagent impurities can cause baseline noise. |
| RP-HPLC with Volatile Ion-Pair Reagents (e.g., TFA, HFBA) | Ion-pairing using volatile acids to retain basic analytes. These reagents also act as mobile phase modifiers.[3] | Generally wide, comparable to other ion-pairing methods. | - Compatible with MS detection due to volatility.[3]- TFA is effective at improving peak shape.[3]- Can suppress unwanted interactions with the stationary phase. | - TFA can cause ion suppression in MS.- HFBA is a stronger ion-pairing agent, which may lead to excessive retention.- Can be corrosive to HPLC components over time. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content.[7] | Can be very wide, often exceeding 2-3 orders of magnitude. | - Excellent retention for very polar compounds without ion-pairing reagents.[7]- Uses MS-compatible mobile phases.[5]- Offers complementary selectivity to reversed-phase. | - Sensitive to water content in the sample and mobile phase.- Longer column equilibration times are often required compared to RP-HPLC.- Analyte solubility can be an issue in high organic mobile phases. |
Experimental Protocol: Establishing Linearity and Range
This protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines for validating analytical procedures.[8][9]
1. Objective
To establish the linearity and define the analytical range of an HPLC method for a specific analyte using this compound as an ion-pairing reagent.
2. Materials and Reagents
-
Analyte Reference Standard: Of known purity.
-
This compound sodium salt: HPLC grade.[10]
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC grade.
-
Water: Deionized, 18.2 MΩ·cm.
-
Buffer components: (e.g., Potassium phosphate, acetic acid), analytical grade.
-
Volumetric flasks and pipettes: Class A.
3. Instrumentation
-
HPLC System: Quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical Column: C18, 5 µm, 4.6 x 150 mm (or other suitable reversed-phase column).
-
Data Acquisition Software: Capable of peak integration and regression analysis.
4. Preparation of Solutions
-
Mobile Phase: Prepare an aqueous buffer containing a specified concentration of this compound sodium salt (e.g., 5-10 mM) and adjust the pH as required (e.g., with phosphoric acid). Filter and degas. The final mobile phase will be a mixture of this aqueous solution and an organic solvent (e.g., ACN or MeOH).
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., mobile phase or a mixture of water/organic solvent).
-
Calibration Standards: Prepare a minimum of five concentration levels by serially diluting the stock solution.[8] For an assay method, the range should typically cover 80% to 120% of the target test concentration.[11][12] For an impurity method, the range should span from the reporting limit to 120% of the impurity specification.[8]
-
Example for an Assay (Target Concentration = 100 µg/mL):
-
Level 1: 50% (50 µg/mL)
-
Level 2: 80% (80 µg/mL)
-
Level 3: 100% (100 µg/mL)
-
Level 4: 120% (120 µg/mL)
-
Level 5: 150% (150 µg/mL)
-
-
5. Chromatographic Conditions (Example)
| Parameter | Condition |
| Mobile Phase | 40:60 (v/v) Acetonitrile : 10 mM this compound in water, pH 3.0 |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
6. Linearity Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject each calibration standard solution. It is recommended to perform replicate injections (e.g., n=3) at each level to assess variability.
-
Record the peak area response for the analyte in each chromatogram.
7. Data Analysis and Acceptance Criteria
-
Plot the Data: Construct a calibration curve by plotting the mean peak area (y-axis) against the corresponding analyte concentration (x-axis).[13]
-
Perform Linear Regression: Use the method of least squares to calculate the regression line equation (y = mx + b), correlation coefficient (r²), slope (m), and y-intercept (b).[14]
-
Evaluate Linearity: The method is considered linear if the acceptance criteria are met.
| Parameter | Acceptance Criterion |
| Correlation Coefficient (r²) | ≥ 0.998[13] |
| Visual Inspection | The data points should be randomly scattered around the regression line on a residual plot. |
| Y-intercept | Should be minimal, typically not more than 2% of the response at the 100% concentration level.[15] |
8. Determination of Range
The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of linearity, accuracy, and precision.[8][9] The range is established by confirming that the analytical procedure provides an acceptable degree of these validation characteristics when applied to samples at the extremes of the specified range.[8] For example, if linearity, accuracy, and precision are all acceptable between 80 µg/mL and 120 µg/mL, then that is the established range of the method.
Workflow Visualization
The following diagram illustrates the logical workflow for establishing linearity and range in an HPLC method.
Caption: Workflow for establishing linearity and range in an HPLC method.
References
- 1. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. dawnscientific.com [dawnscientific.com]
- 3. welch-us.com [welch-us.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. phenomenex.blog [phenomenex.blog]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. dawnscientific.com [dawnscientific.com]
- 11. scribd.com [scribd.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. industrialpharmacist.com [industrialpharmacist.com]
- 14. Linearity Requirements | Separation Science [sepscience.com]
- 15. demarcheiso17025.com [demarcheiso17025.com]
Navigating the Nuances of Ion-Pairing: A Comparative Guide to 1-Pentanesulfonic Acid-Based HPLC Methods for Enhanced Accuracy and Precision
For researchers, scientists, and drug development professionals striving for robust and reliable analytical data, the choice of an appropriate High-Performance Liquid Chromatography (HPLC) method is paramount. When dealing with polar and ionic analytes, ion-pairing chromatography emerges as a powerful technique to achieve optimal separation and quantification. This guide provides a comprehensive comparison of HPLC methods utilizing 1-pentanesulfonic acid as an ion-pairing agent, alongside alternative approaches, with a focus on accuracy and precision supported by experimental data.
This compound, a member of the alkyl sulfonic acid family, is a widely employed ion-pairing reagent in reversed-phase HPLC. Its primary function is to form a neutral ion-pair with positively charged analytes, thereby increasing their retention on a non-polar stationary phase and enabling their separation. The accuracy and precision of these methods are critical for applications ranging from pharmaceutical quality control to clinical diagnostics.
Comparative Analysis of HPLC Methods
To illustrate the performance of ion-pairing chromatography, this guide presents a comparative summary of validated HPLC methods for the analysis of various pharmaceutical compounds. While specific data for methods exclusively using this compound is often embedded within broader validation studies, the following tables showcase the typical accuracy and precision achieved with closely related alkyl sulfonate ion-pairing agents and offer a benchmark for what can be expected.
Table 1: Accuracy Data for Ion-Pairing and Alternative HPLC Methods
| Analyte(s) | Ion-Pairing Agent | Accuracy (% Recovery) | Alternative Method | Alternative Method Accuracy (% Recovery) |
| Atenolol and Indapamide | Octane (B31449) Sulfonic Acid Sodium Salt | Atenolol: 100.48%, Indapamide: 99.82%[1] | Not Specified | Not Applicable |
| Water-Soluble Vitamins | Not Specified | 99.48% (mean) | Not Specified | Not Applicable |
| Aminoglycoside Antibiotics | Heptafluorobutyric Acid (HFBA) | 61.0% - 114.0% (range) | Not Specified | Not Applicable |
Table 2: Precision Data for Ion-Pairing and Alternative HPLC Methods
| Analyte(s) | Ion-Pairing Agent | Precision (% RSD) | Alternative Method | Alternative Method Precision (% RSD) |
| Atenolol and Indapamide | Octane Sulfonic Acid Sodium Salt | < 2% | Not Specified | Not Applicable |
| Water-Soluble Vitamins | Not Specified | Intra-day: 1.1 - 2.5%, Inter-day: 2.7 - 4.6% | Not Specified | Not Applicable |
| Aminoglycoside Antibiotics | Heptafluorobutyric Acid (HFBA) | 0.331% - 19.76% (intermediate precision) | Not Specified | Not Applicable |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols for the key methods cited in this guide.
Method 1: Simultaneous Determination of Atenolol and Indapamide using Ion-Pairing RP-HPLC[1]
-
Instrumentation: High-Performance Liquid Chromatograph with UV detection.
-
Column: C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a 0.1% w/v solution of octane sulphonic acid sodium salt and methanol (B129727) in a 55:45 v/v ratio, with the pH adjusted to 2.8.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
Method 2: General Approach for Water-Soluble Vitamin Analysis
-
Instrumentation: High-Performance Liquid Chromatograph with UV detection.
-
Column: C18 or a polar-modified column.
-
Mobile Phase: Typically a buffered aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol) and an ion-pairing agent like this compound. The specific gradient and buffer composition will depend on the specific vitamins being analyzed.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detection at a wavelength appropriate for the vitamins of interest (e.g., 254 nm or 280 nm).
Method 3: Analysis of Aminoglycoside Antibiotics using Ion-Pairing RP-HPLC with Mass Spectrometry
-
Instrumentation: High-Performance Liquid Chromatograph coupled with a Mass Spectrometer (LC-MS).
-
Column: C18 or a specialized column for polar compounds.
-
Mobile Phase: A volatile ion-pairing agent such as heptafluorobutyric acid (HFBA) in a water/acetonitrile gradient is commonly used to ensure compatibility with mass spectrometry.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Detection: Mass Spectrometry (e.g., electrospray ionization - ESI).
Logical Workflow for HPLC Method Validation
The validation of an HPLC method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates the logical workflow for assessing the accuracy and precision of an HPLC method.
Caption: Logical workflow for HPLC method validation focusing on accuracy and precision.
Conclusion
The use of this compound and other alkyl sulfonates as ion-pairing agents in HPLC provides a reliable and effective strategy for the analysis of polar and ionic compounds. The presented data demonstrates that when properly validated, these methods can achieve high levels of accuracy and precision, making them suitable for demanding applications in the pharmaceutical and life sciences industries. The choice of the specific ion-pairing agent and chromatographic conditions should be tailored to the specific analytes of interest to ensure optimal performance. By following a structured validation workflow, researchers can have confidence in the quality and reliability of their analytical results.
References
Navigating the Limits: A Comparative Guide to the Detection and Quantification of 1-Pentanesulfonic Acid
For researchers, scientists, and drug development professionals, the precise measurement of analytes is paramount. This guide provides a comparative analysis of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 1-Pentanesulfonic acid, a commonly used ion-pairing reagent, and its alternatives. By presenting supporting experimental data and detailed methodologies, this document aims to empower informed decisions in analytical method selection and development.
Performance Comparison: LOD and LOQ of Short-Chain Alkyl Sulfonic Acids
The selection of an appropriate analytical method is critical for achieving the desired sensitivity. The following table summarizes typical LOD and LOQ values for this compound and its alternatives using various detection methods. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and matrix effects.
| Analyte | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| p-Toluenesulfonic acid (PTSA) | RP-HPLC-UV | 0.0004 %w/w | 0.0012 %w/w | [1] |
| Ethyl-p-Toluene sulfonate (EPTS) | RP-HPLC-UV | 0.008 µg/mL | 0.03 µg/mL | [1][2] |
| Heptanesulfonic acid | HPLC-PDA | ~0.020 µg/mL | ~0.060 µg/mL | [3] |
| Linear Alkylbenzene Sulfonates (LAS) | HPLC-UV | 10 ppm | 25 ppm | |
| Various Lipids (as a proxy for non-UV absorbing analytes) | HPLC-ELSD | 0.02 - 0.04 µg | 0.04 - 0.10 µg | [4] |
| Carbohydrates (as a proxy for non-UV absorbing analytes) | HILIC-CAD | 50 - 83 ng/mL | 170 - 278 ng/mL | [5] |
Note: Data for p-Toluenesulfonic acid and its ethyl ester are included as representative examples of sulfonic acid compounds. Data for lipids and carbohydrates are provided to illustrate the capabilities of ELSD and CAD for non-UV absorbing analytes like this compound.
Choosing the Right Detector for Sulfonic Acid Analysis
This compound lacks a strong chromophore, making its detection by UV-Vis challenging at low concentrations. However, as an ion-pairing reagent, it is often used in conjunction with UV-active analytes. For direct analysis of the sulfonic acid itself, alternative detection methods are generally more suitable.
-
UV-Vis Detectors: While the most common HPLC detectors, their utility for this compound is limited due to its poor UV absorbance.[3][6][7][8] They are best suited for indirect analysis or when the analyte of interest that is paired with the sulfonic acid has a strong UV chromophore.
-
Evaporative Light Scattering Detectors (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for non-UV absorbing compounds like this compound.[6] It is generally more sensitive than Refractive Index (RI) detectors and is compatible with gradient elution.
-
Charged Aerosol Detectors (CAD): Similar to ELSD, CAD is a universal detector that measures analyte mass. It often provides higher sensitivity and a wider dynamic range compared to ELSD.[9]
-
Mass Spectrometry (MS): LC-MS offers the highest sensitivity and selectivity for the analysis of this compound. It provides structural information and can achieve very low detection and quantification limits.
Experimental Protocols
This section outlines a general experimental protocol for the determination of LOD and LOQ for this compound or its alternatives using HPLC. This protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][8]
Materials and Reagents
-
This compound sodium salt (or alternative sulfonic acid) reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
Deionized water (18.2 MΩ·cm)
-
Formic acid or other suitable mobile phase modifier
-
HPLC vials and filters
Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV-Vis, ELSD, CAD, or MS).
-
Analytical column suitable for reversed-phase or ion-exchange chromatography.
Chromatographic Conditions
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector Settings: Optimized for the specific detector being used.
Standard Solution Preparation
-
Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., water or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected working range.
-
LOD and LOQ Solutions: Prepare a series of low-concentration solutions by further diluting the lowest calibration standard to estimate the LOD and LOQ.
Method for LOD and LOQ Determination
There are several methods to determine LOD and LOQ. The two most common methods are:
a) Based on Signal-to-Noise Ratio: [6]
-
Inject a series of diluted solutions of the analyte.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD and 10:1 for the LOQ.
-
This can be visually estimated from the chromatogram or calculated using the instrument's software.
b) Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: [8]
-
Construct a calibration curve using a series of low-concentration standards (at least 5 points) in the expected range of the LOD and LOQ.
-
Calculate the slope (S) of the calibration curve and the standard deviation of the y-intercepts (σ) or the residual standard deviation of the regression line.
-
Calculate the LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Validation of LOD and LOQ
The calculated LOD and LOQ values should be experimentally verified by injecting multiple (e.g., n=6) samples prepared at the determined concentrations. The precision and accuracy at the LOQ level should be within acceptable limits (e.g., RSD < 10% and recovery between 80-120%).
Visualizing the Workflow
The following diagram illustrates the general workflow for determining the Limit of Detection and Limit of Quantification.
Caption: Workflow for LOD and LOQ Determination.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 3. Episode 2: The Benefits of CAD Compared to Other Universal Detectors: ELSD and MALS - AnalyteGuru [thermofisher.com]
- 4. mastelf.com [mastelf.com]
- 5. marshallscientific.com [marshallscientific.com]
- 6. torontech.com [torontech.com]
- 7. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 8. reachseparations.com [reachseparations.com]
- 9. Comparing HPLC Detectors: UV vs Refractive Index [eureka.patsnap.com]
A Comparative Guide to Ion-Pair Reagents for the Analysis of Polar Compounds
For researchers, scientists, and drug development professionals, the analysis of polar compounds by reversed-phase high-performance liquid chromatography (RP-HPLC) presents a significant challenge due to their limited retention on nonpolar stationary phases. Ion-pair chromatography (IPC) offers a powerful solution by introducing an ion-pair reagent into the mobile phase to enhance the retention and improve the peak shape of ionic and highly polar analytes.[1] This guide provides a comparative study of common ion-pair reagents, supported by experimental data, to aid in the selection of the optimal reagent for your specific application.
Principles of Ion-Pair Chromatography
Ion-pair chromatography is a technique in which an ionic compound, the ion-pair reagent, is added to the mobile phase to form a neutral ion pair with a charged analyte.[2] This increases the hydrophobicity of the analyte, leading to greater retention on a reversed-phase column. The selection of an appropriate ion-pair reagent is critical and depends on the analyte's charge, the desired retention, and the detection method. For cationic analytes (bases), anionic ion-pair reagents like alkyl sulfonates are used, while for anionic analytes (acids), cationic reagents such as quaternary ammonium (B1175870) salts are employed.[3]
Mechanism of Ion-Pair Chromatography
The precise mechanism of ion-pair chromatography is subject to debate, but two primary models are proposed: the ion-pair formation in the mobile phase and the dynamic ion-exchange model. In the first model, the ion-pair reagent and the analyte form a neutral complex in the mobile phase, which then partitions onto the stationary phase.[4] In the second model, the hydrophobic tail of the ion-pair reagent adsorbs onto the stationary phase, creating a dynamic ion-exchange surface that interacts with the charged analyte. It is likely that in most cases, a combination of both mechanisms is at play.[5]
Caption: Formation of a neutral ion pair enhances retention on the stationary phase.
Comparison of Common Ion-Pair Reagents
The choice of an ion-pair reagent significantly impacts chromatographic performance. Key factors to consider include the hydrophobicity of the reagent (alkyl chain length), its concentration, and its volatility, especially for mass spectrometry (MS) detection.[3][5]
For Basic Compounds (Cationic Analytes)
Anionic ion-pair reagents are used to analyze basic compounds. Common choices include alkyl sulfonates and perfluorinated carboxylic acids.
| Ion-Pair Reagent | Typical Concentration | Key Characteristics | Advantages | Disadvantages |
| Alkyl Sulfonates | ||||
| 1-Hexanesulfonic acid | 5-10 mM | Moderate hydrophobicity | Good retention for a wide range of bases.[6] | Non-volatile, not MS-compatible.[1] |
| 1-Octanesulfonic acid | 5-10 mM | Increased hydrophobicity | Stronger retention for more polar bases.[7] | Long column equilibration times.[1] |
| Perfluorinated Carboxylic Acids | ||||
| Trifluoroacetic acid (TFA) | 0.05-0.1% | Volatile | MS-compatible, good for peptides and proteins.[8] | Can cause ion suppression in MS.[9] |
| Heptafluorobutyric acid (HFBA) | 0.05-0.1% | More hydrophobic than TFA | Stronger ion-pairing, can improve retention of very polar bases.[10] | Stronger ion suppression than TFA. |
For Acidic Compounds (Anionic Analytes)
Cationic ion-pair reagents are employed for the analysis of acidic compounds.
| Ion-Pair Reagent | Typical Concentration | Key Characteristics | Advantages | Disadvantages |
| Quaternary Ammonium Salts | ||||
| Tetrabutylammonium (TBA) hydroxide/bromide | 5-10 mM | Strong ion-pairing agent | Effective for strong and weak acids. | Non-volatile, not MS-compatible.[1] |
| Alkylamines | ||||
| Triethylamine (TEA) | 0.1-1% | Volatile, also acts as a silanol (B1196071) masker | MS-compatible, reduces peak tailing for basic compounds.[11] | Weaker ion-pairing compared to TBA. |
| Diisopropylethylamine (DIPEA) | 15-30 mM | Volatile, stronger base than TEA | Good separation for oligonucleotides. | Can be aggressive towards silica-based columns at high pH. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are example protocols for the analysis of different classes of polar compounds.
Analysis of Water-Soluble Vitamins
This method is suitable for the simultaneous determination of several B vitamins and vitamin C.[7]
-
Column: LiChrosorb RP-18 (5 µm)
-
Mobile Phase: Methanol-water-concentrated phosphoric acid-octanesulfonic acid. The exact ratio should be optimized for the specific vitamin mixture.
-
Detection: UV, wavelength depends on the specific vitamins being analyzed.
-
Sample Preparation: Extraction from the matrix using a suitable solvent.[7]
Analysis of Catecholamines
This method demonstrates the use of an ion-pairing reagent for the analysis of highly polar neurotransmitters.[12]
-
Column: ZORBAX SB-C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 90% 70 mM sodium phosphate, pH 3, 10 mM hexane (B92381) sulfonate; 10% methanol.
-
Detection: UV or Electrochemical Detection.
-
Sample Preparation: For biological samples, solid-phase extraction (SPE) is often required to remove interferences.[13]
Logical Workflow for Ion-Pair Reagent Selection
The selection of an appropriate ion-pair reagent and its concentration is a critical step in method development. The following workflow provides a systematic approach.
Caption: A stepwise approach to selecting the appropriate ion-pair reagent.
Alternatives to Ion-Pair Chromatography
While effective, ion-pair chromatography has some drawbacks, including long column equilibration times and incompatibility of non-volatile reagents with mass spectrometry.[1] Alternative techniques for the analysis of polar compounds include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is well-suited for the retention of very polar compounds.[5]
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, allowing for the simultaneous separation of polar and nonpolar compounds without the need for ion-pair reagents in the mobile phase.[1]
Conclusion
Ion-pair chromatography is a valuable tool for the analysis of polar compounds in reversed-phase HPLC. A systematic approach to selecting the appropriate ion-pair reagent, considering the analyte's properties and the desired detection method, is crucial for successful method development. By understanding the principles and comparing the performance of different reagents, researchers can optimize their separations and achieve reliable and reproducible results. For applications requiring mass spectrometry, the use of volatile ion-pair reagents or alternative techniques like HILIC should be considered.
References
- 1. welch-us.com [welch-us.com]
- 2. benchchem.com [benchchem.com]
- 3. welch-us.com [welch-us.com]
- 4. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 5. phenomenex.com [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. High-performance liquid chromatography of water-soluble vitamins. Part 3. Simultaneous determination of vitamins B1, B2, B6, B12 and C, nicotinamide and folic acid in capsule preparations by ion-pair reversed-phase high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Which Ion-Pair Reagent? TEA, TEAA, TBAA? - Chromatography Forum [chromforum.org]
- 12. agilent.com [agilent.com]
- 13. Analysis of catecholamines in urine by unique LC/MS suitable ion-pairing chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1-Pentanesulfonic Acid: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the responsible management of chemical reagents is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Pentanesulfonic acid, ensuring a safe laboratory environment and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate any potential hazards. When handling this compound, the following PPE is mandatory:
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[2]
-
Body Protection: A laboratory coat is essential to protect skin and clothing.[1][2]
All handling and disposal activities should be performed in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation risks.[1][2]
Chemical and Physical Properties Overview
Understanding the properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| CAS Number | 22767-49-3[3] |
| Molecular Formula | C₅H₁₁NaO₃S·H₂O (Monohydrate)[4] |
| Appearance | White solid[1] |
| Solubility | Soluble in water[2] |
| Stability | Stable under normal temperatures and pressures[1] |
| Incompatibilities | Strong oxidizing agents[1] |
| Hazardous Decomposition Products | Carbon monoxide, oxides of sulfur, irritating and toxic fumes and gases, carbon dioxide[1] |
Spill Cleanup Protocol
In the event of a spill, immediate and correct action is vital to prevent contamination and ensure safety.
For Solid Spills:
-
Avoid Dust Generation: Gently cover the spill to prevent the solid from becoming airborne.[5]
-
Collect: Carefully sweep or vacuum the material into a suitable, clean, dry, and closed container labeled for disposal.[1][2][5]
-
Decontaminate: Wipe the spill area with a damp cloth and dispose of the cloth as hazardous waste. Follow this by washing the area with soap and water.[5]
For Liquid Spills (Solutions):
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it operational.[5]
-
Absorb: Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or absorbent pads.[5]
-
Collect: Carefully gather the contaminated absorbent material into a designated, leak-proof hazardous waste container.[5]
-
Decontaminate: Clean the spill area following the same procedure as for a solid spill.[5]
Step-by-Step Disposal Protocol
The recommended method for disposing of this compound waste is through a licensed chemical waste disposal service.[6] This ensures environmentally responsible and compliant handling.
-
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container compatible with the substance.[6]
-
Liquid Waste (Solutions): If this compound is in a solvent, collect it in a designated, leak-proof hazardous waste container.[6]
-
Contaminated Labware: Dispose of items that have come into direct contact with the chemical, such as pipette tips and weighing paper, in a designated solid chemical waste container.[6]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[5]
-
-
Labeling and Storage:
-
Labeling: Clearly label the hazardous waste container with the full chemical name ("this compound") and any other required information as per your institution's policy.
-
Storage: Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.[5] This area should be cool, dry, well-ventilated, and away from incompatible materials.[1][2][4]
-
-
Disposal of Empty Containers:
-
A container that has held this compound should be treated as hazardous waste unless properly decontaminated.[5]
-
Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., water).[5] Each rinse should use a solvent volume of about 5% of the container's capacity.[5]
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[5]
-
Final Disposal: After triple-rinsing, the container can typically be disposed of as regular trash after defacing the chemical label.[5] Always confirm this procedure with your local EHS regulations.[5]
-
-
Arranging for Disposal:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific chemical hygiene plan and the manufacturer's Safety Data Sheet (SDS). Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal regulations and procedures.
References
Navigating the Safe Handling of 1-Pentanesulfonic Acid: A Guide to Personal Protective Equipment and Operational Procedures
For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides essential safety and logistical information for working with 1-Pentanesulfonic acid, focusing on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protection. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield should be worn to protect against splashes.[1][2][3] |
| Skin Protection | An appropriate lab coat or chemical-resistant apron must be worn.[4] Protective gloves are required; the choice of material should be based on the nature of the work.[1][2][3] |
| Respiratory Protection | If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used.[4] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory setting. |
Glove Selection and Chemical Compatibility
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and accidents. The following workflow outlines the key steps for safe laboratory practice.
Logistical and Disposal Plan
Proper storage and disposal are critical components of the chemical safety plan.
Storage
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] The container should be tightly sealed to prevent exposure to moisture.
Spill Management and Disposal
In the event of a spill, evacuate the area and wear appropriate PPE. For small spills, absorb the material with an inert, non-combustible absorbent and place it in a suitable container for disposal.[8] For larger spills, follow your institution's emergency procedures.
All waste containing this compound must be disposed of in accordance with federal, state, and local regulations.[9] Do not dispose of it down the drain. Contaminated PPE and cleaning materials should be treated as hazardous waste.
Exposure Response
In case of accidental exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen.[1] Seek medical attention if symptoms persist. |
| Ingestion | Do not induce vomiting.[1] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water.[1] Seek immediate medical attention. |
By adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with handling this compound and maintain a secure laboratory environment. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. fishersci.com [fishersci.com]
- 4. wellbefore.com [wellbefore.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Hand Protection | Chemical Resistant Neoprene Gloves | All Safety Products [allsafetyproducts.com]
- 7. fishersci.com [fishersci.com]
- 8. solumetrics.co.uk [solumetrics.co.uk]
- 9. himediadownloads.com [himediadownloads.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
